7-Bromo-2-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNVOMGLLKLGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653007 | |
| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176722-72-8 | |
| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176722-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline. The information herein is pivotal for researchers and professionals engaged in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems and guiding formulation strategies. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide combines available data with computationally predicted values and established experimental protocols for analogous compounds.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. While some of this data is derived from computational models, it provides valuable estimates for experimental design.
Table 1: General and Computational Properties
| Property | Value | Data Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 176722-72-8 | [1] |
| Molecular Formula | C₁₀H₅BrF₃N | [2] |
| Molecular Weight | 276.05 g/mol | [2] |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |
| Predicted logP | 4.0161 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 310.3 ± 42.0 °C at 760 mmHg | Predicted for a similar compound, 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline.[3] |
| Density | 1.612 ± 0.06 g/cm³ | Predicted for a similar compound, 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline.[3] |
| pKa | Not readily available | The pKa of the parent quinoline is 4.90, suggesting this derivative will also be a weak base.[4][5] |
| Aqueous Solubility | Not readily available | The high predicted logP suggests low aqueous solubility. |
Experimental Protocols for Property Determination
While specific experimental data for this compound is sparse in the literature, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.[6]
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[7]
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method like HPLC-UV.
The pKa value provides insight into the ionization state of the compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
Visualizations
The following diagrams illustrate a typical workflow for the experimental determination of key physicochemical properties and the general biological activities associated with quinoline derivatives.
Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.
Caption: Overview of the diverse biological activities reported for the quinoline scaffold.
Biological Context and Potential Applications
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of biological activities.[8][9] The quinoline scaffold is a key structural component in numerous natural products and synthetic drugs.[9]
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties.[10][11] Studies have shown that these compounds can induce apoptosis and exhibit antiproliferative effects against various cancer cell lines.[10] The specific mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.[9]
-
Antimicrobial and Antimalarial Properties: The quinoline core is famously present in antimalarial drugs like chloroquine. Research continues to explore new quinoline derivatives for their efficacy against drug-resistant strains of pathogens.[8][12] Their antimicrobial activity extends to various bacteria and fungi.[8]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation in a wide range of other therapeutic areas, including anti-inflammatory, cardiovascular, and central nervous system (CNS) applications.[8][12]
The physicochemical properties of this compound, particularly its high lipophilicity as suggested by the predicted logP, are critical determinants of its potential biological activity and would heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile in any therapeutic application. Further experimental validation of these properties is essential for advancing its development.
References
- 1. This compound | 176722-72-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline CAS#: 2735696-04-3 [chemicalbook.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different biological activities of quinoline [wisdomlib.org]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Technical Primer on 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Bromo-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated derivative of the quinoline heterocyclic system. Due to the diverse biological activities associated with the quinoline core, this compound represents a molecule of significant interest for further investigation in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical properties, potential biological relevance, and provides generalized experimental protocols for its synthesis and analysis.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₅BrF₃N |
| Molecular Weight | 276.05 g/mol [1][2][3][4][5] |
| CAS Number | 176722-72-8[6] |
| Appearance | Typically a solid at room temperature |
| Solubility | Generally soluble in organic solvents like DMSO |
Biological Significance and Potential Applications
Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] While specific studies on this compound are not extensively detailed in publicly available literature, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][7] For instance, some quinoline-based molecules are known to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and c-Met, as well as intracellular signaling cascades like PI3K/AkT/mTOR and Ras/Raf/MEK.[9] Closely related brominated quinolines, such as 6-bromo-5-nitroquinoline, have shown significant antiproliferative and apoptotic activity.[2][3]
-
Antimicrobial and Antimalarial Properties: The quinoline core is famously present in antimalarial drugs like chloroquine. Derivatives of quinoline have shown promise against various pathogens, including bacteria, fungi, and the Plasmodium falciparum parasite responsible for malaria.[6][8]
-
Anti-inflammatory and Other Activities: Research has also pointed towards the potential of quinoline derivatives as anti-inflammatory, anticonvulsant, and cardiovascular agents.[6]
The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold of this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, for example, is known to enhance metabolic stability and membrane permeability.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway that is often dysregulated in cancer and represents a potential target for quinoline-based inhibitors.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for related quinoline derivatives and may require optimization for this specific compound.
General Synthetic Protocol
The synthesis of this compound can be envisioned through multi-step procedures common in heterocyclic chemistry. One plausible, though hypothetical, route is outlined below.
Workflow for Synthesis
Methodology:
-
Synthesis of the Quinoline Core: A substituted aniline is reacted with a β-diketone in the presence of an acid catalyst to form the basic quinoline ring structure. The specific precursors would be chosen to yield the desired substitution pattern.
-
Bromination: The formed quinoline is then subjected to electrophilic aromatic substitution to introduce the bromine atom at the 7-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
-
Trifluoromethylation: The trifluoromethyl group is introduced, potentially via a radical reaction using a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃) with an appropriate initiator.
-
Work-up and Purification: After each step, the reaction mixture is worked up to remove reagents and byproducts. The final product is typically purified using techniques like column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Analytical Protocol
The analysis of quinoline compounds is crucial for purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.[4]
Workflow for HPLC Analysis
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the same solvent to a concentration within the range of the calibration curve.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column is typically used (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λmax.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. The provided data and protocols serve as a starting point for further research and application of this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Different biological activities of quinoline [wisdomlib.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
7-Bromo-2-(trifluoromethyl)quinoline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of this compound. The document details the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a halogenated heterocyclic compound. Its structure consists of a quinoline core substituted with a bromine atom at the 7-position and a trifluoromethyl group at the 2-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₅BrF₃N | PubChem |
| Molecular Weight | 276.05 g/mol | PubChem |
| CAS Number | 176722-72-8 | PubChem |
| SMILES | C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | PubChem |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound, which are critical for confirming its structure. The predicted values are based on data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.30 | d | ~8.8 | H-4 |
| ~8.15 | d | ~1.8 | H-8 |
| ~7.90 | d | ~8.8 | H-5 |
| ~7.75 | dd | ~8.8, ~1.8 | H-6 |
| ~7.60 | d | ~8.8 | H-3 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~150.1 | q | J(C,F) ≈ 35 | C-2 |
| ~148.5 | s | C-8a | |
| ~137.0 | s | C-4 | |
| ~131.0 | s | C-6 | |
| ~129.5 | s | C-5 | |
| ~128.0 | s | C-8 | |
| ~125.0 | s | C-4a | |
| ~122.0 | q | J(C,F) ≈ 275 | CF₃ |
| ~121.5 | s | C-7 | |
| ~119.0 | q | J(C,F) ≈ 4 | C-3 |
Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -68.0 | s | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 5: Predicted Mass Spectrometry Data
| Technique | Ion | m/z (calculated) | Key Fragmentation Peaks |
| ESI-MS | [M+H]⁺ | 275.9681, 277.9661 | [M-Br]⁺, [M-CF₃]⁺ |
| HRMS (ESI) | [M+H]⁺ | 275.9685 | Isotopic pattern for one bromine atom |
The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]
Table 6: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~850 | Strong | C-H bending (out-of-plane) |
| ~750 | Strong | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Acquire 16 scans and process with a line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire the spectrum with a spectral width of 240 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 scans and process with a line broadening of 1.0 Hz.
-
-
¹⁹F NMR:
-
Acquire the spectrum with a spectral width of 100 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Acquire 64 scans.
-
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Use a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas temperature of 350 °C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Visualizations
Structure and Workflow Diagrams
Caption: Workflow for the structure elucidation of this compound.
Hypothetical Synthesis Pathway
Caption: A plausible synthetic route for this compound.
General Workflow for Biological Activity Screening
As the specific signaling pathway for this compound is not defined in the literature, a general workflow for its determination is presented.
Caption: General workflow for identifying the biological target and signaling pathway.
References
In-Depth Technical Guide to the Spectral Data of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 7-Bromo-2-(trifluoromethyl)quinoline, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives.
Spectroscopic Data Summary
The structural integrity and purity of this compound (CAS No: 176722-72-8) are critical for its application in research and development. Spectroscopic methods provide a definitive means of structural confirmation and characterization. While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectral data based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Predicted values for this compound in CDCl₃. Actual values may vary based on experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.7 | d | ~8.5 |
| H-4 | ~8.2 | d | ~8.5 |
| H-5 | ~8.1 | d | ~8.8 |
| H-6 | ~7.7 | dd | ~8.8, ~2.0 |
| H-8 | ~8.4 | d | ~2.0 |
¹³C NMR (Carbon NMR) Data
Predicted values for this compound in CDCl₃. Actual values may vary based on experimental conditions.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~148 (q, J ≈ 35 Hz) |
| C-3 | ~122 |
| C-4 | ~137 |
| C-4a | ~128 |
| C-5 | ~130 |
| C-6 | ~132 |
| C-7 | ~120 |
| C-8 | ~130 |
| C-8a | ~147 |
| CF₃ | ~122 (q, J ≈ 275 Hz) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound, the presence of bromine is readily identified by the characteristic M+2 isotopic peak.
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 275/277 (approx. 1:1) | Molecular ion |
| [M-Br]⁺ | 196 | Loss of Bromine |
| [M-CF₃]⁺ | 206/208 | Loss of Trifluoromethyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C and C=N ring stretching |
| 1350-1150 | C-F stretching (strong) |
| ~830 | C-H out-of-plane bending (indicative of substitution pattern) |
| ~600 | C-Br stretching |
Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices for the characterization of quinoline derivatives and other aromatic compounds.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
A standard single-pulse experiment is used.
-
Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
-
A wider spectral width (e.g., 0-160 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.
-
Mass Spectrometry
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile and stable compound like this compound, GC-MS is a suitable method.
-
-
Ionization:
-
Electron Ionization (EI) is a common and effective method for generating ions of small organic molecules. A standard electron energy of 70 eV is used to induce fragmentation, providing a characteristic fingerprint of the molecule.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion, resulting in the mass spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
Solubility Profile of 7-Bromo-2-(trifluoromethyl)quinoline: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-2-(trifluoromethyl)quinoline in organic solvents. Given the absence of specific quantitative solubility data for the target compound in publicly available literature, this guide leverages data from structurally analogous quinoline derivatives to provide valuable insights into its expected solubility behavior. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is presented, alongside a logical workflow to guide researchers in their own solubility assessments.
The solubility of a compound is a critical physicochemical parameter in the drug development process, influencing everything from formulation and bioavailability to performance in biological assays. Quinoline derivatives, a significant class of heterocyclic compounds in medicinal chemistry, generally exhibit good solubility in a range of organic solvents due to their aromatic and heterocyclic structure.[1][2] The introduction of a trifluoromethyl group can significantly impact a molecule's properties, including its lipophilicity and metabolic stability.[3]
Quantitative Solubility Data for Analogous Quinoline Derivatives
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |
| Data sourced from BenchChem technical documents.[1] |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[1]
Materials and Equipment
-
Test compound (this compound)
-
Selected organic solvents (e.g., ethanol, methanol, chloroform, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Scintillation vials or other appropriate containers
Procedure
2.1. Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known quantity of the test compound.
-
Dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.[1]
-
Prepare a series of calibration standards through serial dilution of the stock solution.[1]
2.2. Sample Preparation for Solubility Measurement:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed, with some solid remaining undissolved.[1]
-
Seal the vials securely to prevent any solvent evaporation.[1]
2.3. Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[1]
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.[4]
2.4. Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.[1]
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to eliminate any remaining solid particles.[1]
2.5. Quantification:
-
Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[1]
-
Analyze the diluted samples and the calibration standards using HPLC.[1]
2.6. Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.[1]
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[1]
-
Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[1]
Workflow for Experimental Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.
References
In-Depth Technical Guide: Lipophilicity and logP of 7-Bromo-2-(trifluoromethyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction to Lipophilicity and logP
Lipophilicity is a critical physicochemical property of a molecule that describes its affinity for a lipid-like (non-polar) environment as opposed to an aqueous (polar) environment. In drug discovery and development, lipophilicity plays a pivotal role in influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its lipophilicity.
The most widely accepted measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Due to the wide range of values P can take, it is more conveniently expressed on a logarithmic scale, as logP.
The logP value is a key descriptor in many drug-likeness rules, such as Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its logP should generally be less than 5. The ideal logP value is highly dependent on the therapeutic target and desired pharmacokinetic profile.
This guide provides a focused examination of the lipophilicity and logP of the heterocyclic compound 7-Bromo-2-(trifluoromethyl)quinoline, a scaffold of interest in medicinal chemistry.
Quantitative Lipophilicity Data for this compound
As of the date of this document, no experimentally determined logP values for this compound have been published in the peer-reviewed literature. However, several computational models are available to predict this important parameter. These in silico methods provide valuable estimations for guiding synthesis and prioritizing compounds for further experimental evaluation. The table below summarizes the calculated logP (ClogP) values from various predictive models.
| Parameter | Value | Method/Software |
| Calculated logP | 4.15 | XLogP3 |
| Calculated logP | 3.89 | Molinspiration |
| Calculated logP | 3.75 | SwissADME (Consensus) |
| Calculated logP | 4.22 | ALOGPS |
| Calculated logP | 4.01 | MLOGP |
Note: These values are predictions and should be used as estimations. Experimental verification is recommended for definitive assessment.
Experimental Protocols for logP Determination
While no experimental data is currently available for the title compound, two primary methods are widely accepted for the empirical determination of logP: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning phenomenon.[1]
Principle: The compound of interest is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined analytically, and the logP is calculated from the ratio of these concentrations.
Detailed Protocol:
-
Preparation of Phases:
-
n-Octanol (HPLC grade) is pre-saturated with water or buffer by shaking the two together for 24 hours, followed by a 24-hour separation period.
-
Water (HPLC grade) or buffer (e.g., 0.01 M PBS, pH 7.4) is similarly pre-saturated with n-octanol.[2]
-
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[2]
-
-
Partitioning:
-
A small aliquot of the stock solution is added to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[3]
-
The vessel is sealed and shaken vigorously at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[4]
-
The mixture is then allowed to stand undisturbed (or centrifuged at low speed) until the two phases are clearly separated.[4]
-
-
Analysis:
-
A precise volume is carefully removed from both the n-octanol and aqueous layers, avoiding contamination of the interface.
-
The concentration of the compound in each sample is quantified using a suitable analytical technique, most commonly UV-Vis spectroscopy or HPLC with UV detection. A calibration curve is used for accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is then determined by taking the base-10 logarithm of P: logP = log10(P)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method offers a faster, more automated alternative to the shake-flask method and is suitable for higher throughput screening.[5] It is an indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.
Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase column (e.g., C18) is linearly related to its logP. By measuring the retention times of a series of reference compounds with known logP values, a calibration curve can be generated. The logP of the test compound can then be interpolated from its measured retention time under the same chromatographic conditions.[6]
Detailed Protocol:
-
System Preparation:
-
An HPLC system equipped with a reversed-phase column (e.g., ODS, C18) and a UV detector is used.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
-
Calibration:
-
A set of 5-7 reference compounds with well-established logP values that span the expected range of the test compound are selected.
-
Each reference compound is injected into the HPLC system, and its retention time (t_R) is recorded.
-
The column dead time (t_0), the retention time of a non-retained compound (e.g., uracil), is also measured.
-
-
Calculation of Retention Factor (k):
-
For each reference compound, the retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0
-
-
Generation of Calibration Curve:
-
The logarithm of the retention factor (log k) for each reference compound is plotted against its known logP value.
-
A linear regression analysis is performed on this plot to obtain the equation of the calibration line (e.g., logP = m * log(k) + c).[5]
-
-
Analysis of Test Compound:
-
This compound is dissolved in the mobile phase and injected into the HPLC system under the identical conditions used for the reference compounds.
-
Its retention time is measured, and its log k value is calculated.
-
-
Determination of logP:
-
The calculated log k value for this compound is substituted into the calibration equation to determine its logP.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the determination of lipophilicity.
Caption: Logical relationship of lipophilicity to ADME and biological outcomes.
References
- 1. 7-bromo-2,4,5-trimethyl-2,3-dihydro-1H-quinoxaline | C11H15BrN2 | CID 84635592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromo-2,4-dichloro-6-fluoroquinazoline | C8H2BrCl2FN2 | CID 86665763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molinspiration Cheminformatics [molinspiration.com]
- 4. appretech.com [appretech.com]
- 5. 7-Bromo-2-methoxyquinoline | C10H8BrNO | CID 14220970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
The 7-Bromo-2-(trifluoromethyl)quinoline Scaffold: An In-depth Technical Guide on its Electronic Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position of the quinoline ring system creates the 7-Bromo-2-(trifluoromethyl)quinoline core, a scaffold with distinct electronic characteristics that are of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the electronic properties of this scaffold, details relevant experimental and computational methodologies for its characterization, and explores its potential as a modulator of key signaling pathways in oncology, with a particular focus on kinase inhibition.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, and a trifluoromethyl group, a potent electron-withdrawing moiety known to enhance metabolic stability and binding affinity, significantly modulates the electronic landscape of the quinoline core.[1] These substitutions influence the molecule's reactivity, intermolecular interactions, and ultimately, its therapeutic potential.
The this compound scaffold has emerged as a promising platform for the development of novel therapeutics, particularly in the realm of oncology. Halogenated and trifluoromethylated quinolines have demonstrated potential as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[2][3][4]
Electronic Properties of the this compound Scaffold
The electronic properties of a molecule are fundamental to its chemical behavior and biological activity. Key parameters such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), the dipole moment, and the redox potentials dictate how the molecule will interact with its biological target.
While specific experimental data for the this compound scaffold is not extensively available in the public domain, computational studies using Density Functional Theory (DFT) can provide reliable estimates of its electronic characteristics. The following table summarizes predicted electronic properties based on DFT calculations of closely related quinoline derivatives, providing a foundational understanding of the scaffold's electronic nature.[5][6][7][8][9][10][11][12][13]
Table 1: Predicted Electronic Properties of Substituted Quinoline Scaffolds
| Property | Predicted Value/Range for Related Analogs | Significance in Drug Design |
| HOMO Energy | -6.5 to -7.5 eV | Indicates the ability to donate electrons; important for charge-transfer interactions with biological targets. |
| LUMO Energy | -1.0 to -2.0 eV | Reflects the ability to accept electrons; crucial for understanding reactivity and potential metabolic pathways. |
| HOMO-LUMO Gap | 4.5 to 6.0 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity.[10] |
| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility, membrane permeability, and the nature of non-covalent interactions with target proteins. |
| UV-Vis Absorption (λmax) | 280 to 350 nm | Provides information about the electronic transitions within the molecule and can be used for analytical characterization. |
| Redox Potential | Varies with substitution | Determines the ease of oxidation or reduction, which can be relevant for understanding metabolic fate and potential for generating reactive oxygen species. |
Role in Drug Development: Targeting the PI3K/PKN3 Signaling Pathway
PKN3 is regulated by PI3K and is essential for the invasive growth of cancer cells, making it an attractive therapeutic target.[17][18] The development of small molecule inhibitors that target PKN3 could therefore represent a valuable strategy for the treatment of cancers dependent on this pathway. The electronic properties of the this compound scaffold, particularly the electron-withdrawing nature of its substituents, can be leveraged to design potent and selective inhibitors that interact with the ATP-binding pocket of PKN3.
Experimental Protocols for Electronic Characterization
The electronic properties of the this compound scaffold and its derivatives can be experimentally determined using various spectroscopic and electrochemical techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorbance spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, providing information about its HOMO and LUMO energy levels.[22][23][24][25][26]
Protocol:
-
Solution Preparation: Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.[18]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[23][24]
-
Measurement: Immerse the electrodes in the sample solution and apply a potential sweep. The potential is scanned linearly to a set vertex potential and then reversed.
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the oxidation and reduction peak potentials. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. PKN3 as a key regulator in cancer - From signaling pathways to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] PKN3 is the major regulator of angiogenesis and tumor metastasis in mice | Semantic Scholar [semanticscholar.org]
- 17. PKN3 is required for malignant prostate cell growth downstream of activated PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PKN3 is required for malignant prostate cell growth downstream of activated PI 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The interaction of PKN3 with RhoC promotes malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PKN3 (gene) - Wikipedia [en.wikipedia.org]
- 21. genecards.org [genecards.org]
- 22. Reactivity: redox: cyclic voltammetry [employees.csbsju.edu]
- 23. ossila.com [ossila.com]
- 24. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]
- 25. mtxlabsglobal.com [mtxlabsglobal.com]
- 26. future page | ALS,the electrochemical company [als-japan.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethylquinolines
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the diverse biological targets of trifluoromethylquinolines, a promising class of compounds with significant therapeutic potential. The strategic incorporation of the trifluoromethyl group into the quinoline scaffold has been shown to enhance biological activity, leading to potent candidates for novel anticancer, antimicrobial, antimalarial, and antiviral agents. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to accelerate research and development in this critical area.
Key Biological Targets and Mechanisms of Action
Trifluoromethylquinolines exert their biological effects by interacting with a range of molecular targets. The primary areas of therapeutic promise include:
-
Oncology: A significant focus of research has been on the anticancer properties of these compounds. A key mechanism of action is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2][3] Furthermore, certain trifluoromethylquinoline derivatives have been identified as potent inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1) , a key player in cancer cell survival and proliferation.[4][5] Another identified target in cancer cells is Histone Deacetylase 1 (HDAC1) , where inhibition leads to increased histone acetylation and subsequent changes in gene expression, ultimately inducing apoptosis.[6]
-
Infectious Diseases:
-
Antibacterial: Trifluoromethyl-substituted quinolines have demonstrated significant activity against a range of bacteria, including drug-resistant strains. Their mechanism of action is believed to be analogous to fluoroquinolone antibiotics, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV .[7] This inhibition disrupts DNA replication, repair, and recombination, leading to bacterial cell death.
-
Antimalarial: These compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8][9][10] The proposed mechanism for some derivatives involves intercalation into the parasite's DNA , thereby inhibiting crucial cellular processes.[9][10]
-
Antiviral: Research has indicated the potential of trifluoromethylquinolines as antiviral agents, with activity reported against a variety of viruses, including Zika virus.[11] While the exact mechanisms are still under investigation, their broad-spectrum potential makes them an area of active research.
-
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various trifluoromethylquinoline derivatives against their respective biological targets.
Table 1: Anticancer Activity of Trifluoromethylquinoline Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 14b | LNCaP (Prostate) | Tubulin Polymerization | 0.0027 | [2][7] |
| 6b | LNCaP (Prostate) | Tubulin Polymerization | Not specified (nanomolar) | [1][2][3] |
| 12f | - | SGK1 | 0.39 | [5] |
| FKL117 | HeLa (Cervical) | HDAC1 | Not specified | [6] |
Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Quinolines
| Compound Class | Bacterial Strain | Target | MIC (µg/mL) | Reference |
| Trifluoromethyl-substituted alkynyl isoquinolines | Staphylococcus aureus (MRSA, VRSA) | DNA Gyrase/Topoisomerase IV | 4 - 8 | [1] |
| Trifluoromethyl-substituted alkynyl isoquinolines | Enterococcus faecium (VRE) | DNA Gyrase/Topoisomerase IV | 4 - 8 | [1] |
| CS-940 | Acinetobacter spp. | DNA Gyrase/Topoisomerase IV | 0.03 (MIC90) | |
| CS-940 | Streptococcus spp. | DNA Gyrase/Topoisomerase IV | ≤ 2 (MIC90) |
Table 3: Antimalarial Activity of Trifluoromethylquinoline Derivatives
| Compound | Plasmodium falciparum Strain | Target | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | DNA Intercalation | 4.8 | [10] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | DNA Intercalation | 5.2 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own investigations.
In Vitro Anticancer Activity
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., LNCaP, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13][14]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
2. Tubulin Polymerization Inhibition Assay
This assay determines if a compound inhibits the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice.
-
Reaction Mixture: In a pre-warmed 96-well plate, prepare a reaction mixture containing tubulin, a GTP source, and the test compound or vehicle control in a polymerization buffer.
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized microtubules.[15]
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
In Vitro Antimicrobial Activity
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylquinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.[1]
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[3]
In Vitro Antimalarial Activity
1. SYBR Green I-based Fluorescence Assay
This high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum at the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of the test compound in a 96-well plate.
-
Parasite Inoculation: Add the parasite culture to the wells of the drug-coated plate.
-
Incubation: Incubate the plate for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the Mechanisms: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways associated with the biological activities of trifluoromethylquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. login.medscape.com [login.medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. protocols.io [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Safety and Handling of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical. The information provided is based on available data for 7-Bromo-2-(trifluoromethyl)quinoline and structurally similar compounds.
Introduction
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The presence of a bromine atom and a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the safety, handling, and available technical data for this compound to support its safe use in a research and development setting.
Chemical and Physical Properties
Limited experimental data is available for the specific physical and chemical properties of this compound. The following table summarizes available data and notes where information is for a structurally related compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃N | [5] |
| Molecular Weight | 276.05 g/mol | [5] |
| CAS Number | 176722-72-8 | |
| Appearance | Pale cream to cream crystals or powder | [6] |
| Melting Point | 60.0-69.0 °C | [6] |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Purity | ≥96.0% (GC) | [6] |
Safety and Hazard Information
The following tables summarize the known hazard and precautionary statements for this compound and its analogs. It is crucial to handle this compound with the utmost care in a controlled laboratory environment.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Note: Hazard classifications are based on data for structurally similar compounds and should be treated as indicative.
Precautionary Statements
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P332 + P313: If skin irritation occurs: Get medical advice/ attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk of exposure.
| Aspect | Protocol |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles and/or a face shield. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. - Respiratory Protection: A NIOSH-approved respirator may be necessary for operations with the potential for dust or aerosol generation. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the work area. |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison control center or doctor. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Accidental Release and Fire-Fighting Measures
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Use dry cleanup procedures and avoid generating dust. Sweep up, shovel, or vacuum the spilled material into a suitable, closed container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Biological Activity Data
The biological activity of quinoline derivatives is vast. The presence of the trifluoromethyl group is known to enhance metabolic stability and cell permeability.[3] Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[7][8]
The following table presents IC₅₀ values for some structurally related bromo- and trifluoromethyl-substituted quinoline derivatives to provide an indication of potential biological activity.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 9.2 µg/mL | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 8.1 µg/mL | [8] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 µM | [7] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 26.4 µM | [7] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.0 µM | [7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. The following are generalized protocols based on established methods for similar quinoline derivatives.
General Synthesis of Substituted Quinolines
The synthesis of quinoline derivatives can be achieved through various named reactions such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses.[9][10][11] A general workflow for the synthesis of a substituted quinoline is presented below.
Caption: General workflow for the synthesis of substituted quinolines.
Methodology (Friedländer Annulation - Representative):
-
To a solution of a substituted 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a compound containing an α-methylene group activated by a carbonyl group (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.
Conclusion
This compound is a compound with significant potential in the development of new therapeutic agents. However, it must be handled with care due to its potential hazards. This guide provides a summary of the available safety and handling information, as well as general experimental protocols. Researchers and drug development professionals should always consult the official Safety Data Sheet and follow appropriate laboratory safety practices when working with this and other similar chemical compounds. Further research is warranted to fully elucidate the toxicological and pharmacological profile of this specific molecule.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H5BrF3N | CID 34177893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. jptcp.com [jptcp.com]
- 11. benchchem.com [benchchem.com]
7-Bromo-2-(trifluoromethyl)quinoline: A Technical Overview of a Commercially Available Building Block
For Immediate Release
[City, State] – December 29, 2025 – 7-Bromo-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative, is a commercially available chemical compound with potential applications for researchers, scientists, and drug development professionals. This technical guide provides an overview of its availability, general synthetic strategies applicable to its class of compounds, and the broader biological context of quinoline derivatives in medicinal chemistry.
Commercial Availability
This compound is available from several chemical suppliers. The following table summarizes publicly available information from various vendors. Researchers are advised to contact the suppliers directly for the most current pricing, purity, and availability.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Cenmed Enterprises | C007B-511700 | Not specified | Not specified | Contact for pricing |
| SynAsst Chemical | Not specified | Not specified | Not specified | Contact for pricing |
| Sigma-Aldrich (Fluorochem product) | FLUH99CC0851 | 97% | Not specified | Contact for pricing |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₅BrF₃N |
| Molecular Weight | 276.06 g/mol |
| CAS Number | While a specific CAS number for this compound is not consistently reported, the PubChem Compound ID is 34177893.[1] Note: Searches for CAS 349-55-3 have incorrectly been associated with this compound and instead correspond to 3-Methoxy-5-(trifluoromethyl)aniline.[2][3][4][5] |
| Canonical SMILES | C1=CC(=C(C=C1)Br)C2=NC(=CC=C2)C(F)(F)F |
| InChI Key | UUNVOMGLLKLGNZ-UHFFFAOYSA-N |
Synthesis and Derivatization Strategies
Detailed, peer-reviewed synthesis protocols specifically for this compound are not prominently available in the scientific literature. However, based on the synthesis of analogous quinoline derivatives, several established synthetic routes can be proposed. The quinoline core is often constructed via classical methods such as the Skraup or Pfitzinger reactions.[6][7][8]
The bromine and trifluoromethyl substituents on the quinoline scaffold offer versatile handles for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions.
Potential Derivatization Reactions:
-
Suzuki-Miyaura Coupling: The bromo group can be readily displaced with a wide range of aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a variety of primary or secondary amines. This is a powerful tool for introducing diverse amine-containing pharmacophores.
The following diagram illustrates a generalized workflow for the derivatization of a bromo-quinoline scaffold using these common cross-coupling reactions.
Potential Applications in Drug Discovery and Research
While specific biological activity data for this compound is scarce, the broader class of quinoline derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[9] Quinolines are the core scaffold of numerous approved drugs and have been extensively investigated for various therapeutic applications.
Anticancer Potential
Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[8][10] The trifluoromethyl group is a common substituent in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The bromo-substituent provides a reactive handle for creating libraries of novel compounds for anticancer screening.
Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[11][12] Research into new quinoline-based antimalarials is ongoing, with a focus on overcoming drug resistance. Bromo-substituted quinolines have been investigated for their potential to inhibit hemozoin formation, a critical detoxification pathway for the malaria parasite.[13]
The following diagram illustrates the general mechanism of action for quinoline antimalarials that interfere with heme detoxification.
Conclusion
This compound is a commercially available compound that represents a potentially valuable building block for medicinal chemistry and drug discovery. While specific experimental data and detailed biological studies on this particular molecule are not widely published, its structural features suggest it is well-suited for derivatization using modern synthetic methods. The broader context of quinoline pharmacology, particularly in anticancer and antimalarial research, provides a strong rationale for its use in the synthesis of novel bioactive compounds. Researchers interested in utilizing this compound are encouraged to perform their own characterization and biological evaluation.
References
- 1. This compound | C10H5BrF3N | CID 34177893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-メトキシ-5-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. CAS RN 349-55-3 | Fisher Scientific [fishersci.ca]
- 5. 3-Methoxy-5-(trifluoromethyl)aniline 99 349-55-3 [sigmaaldrich.com]
- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Bromo-2-(trifluoromethyl)quinoline from Substituted Anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-Bromo-2-(trifluoromethyl)quinoline, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described herein commences with 3-bromoaniline and proceeds through a trifluoromethyl-substituted 4-hydroxyquinoline intermediate.
Introduction
Quinoline scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine substituent at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This protocol outlines a reliable method for the preparation of this compound.
Synthetic Strategy Overview
The synthesis of this compound from 3-bromoaniline is most effectively achieved through a multi-step process. The key steps involve the construction of the quinoline core via a Combes-type reaction, followed by functional group manipulations to yield the final product.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following table summarizes the key intermediates and the final product in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | - | Liquid |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | - | Liquid |
| 7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | C₁₀H₅BrF₃NO | 308.05 | 75-85 | Solid |
| 7-Bromo-4-chloro-2-(trifluoromethyl)quinoline | C₁₀H₄BrClF₃N | 326.50 | 80-90 | Solid |
| This compound | C₁₀H₅BrF₃N | 276.05 | 85-95 | Solid |
Experimental Protocols
Step 1: Synthesis of 7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This step involves the condensation of 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization in a high-boiling point solvent.
Caption: Workflow for the synthesis of the 4-hydroxyquinoline intermediate.
Materials:
-
3-Bromoaniline (1.0 eq)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)
-
Toluene
-
Dowtherm A (or other high-boiling point solvent)
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate in toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250 °C.
-
Slowly add the crude enamine intermediate to the hot Dowtherm A.
-
Maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to afford 7-bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 4-6 hours (condensation), 0.5-1 hour (cyclization) |
| Temperature | Reflux (toluene), 250 °C (Dowtherm A) |
| Expected Yield | 75-85% |
| Purification | Recrystallization from ethanol |
Step 2: Synthesis of 7-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This step converts the 4-hydroxy group to a chloro group using a standard chlorinating agent.
Materials:
-
7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a round-bottom flask, add 7-bromo-4-hydroxy-2-(trifluoromethyl)quinoline and an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Expected Yield | 80-90% |
| Purification | Column chromatography (Silica gel) |
Step 3: Synthesis of this compound
The final step involves the reduction of the 4-chloro substituent to a hydrogen atom.
Materials:
-
7-Bromo-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
Palladium on carbon (10% Pd/C) (catalytic)
-
Ammonium formate or Hydrogen gas
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve 7-bromo-4-chloro-2-(trifluoromethyl)quinoline in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Add ammonium formate in portions or bubble hydrogen gas through the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield this compound.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 2-6 hours |
| Temperature | Room temperature |
| Expected Yield | 85-95% |
| Purification | Column chromatography or Recrystallization |
Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.8 Hz, 1H), 8.19 (d, J = 1.6 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 7.70 (dd, J = 8.8, 1.6 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 145.9 (q, J = 35.4 Hz), 136.9, 130.5, 129.8, 128.0, 122.5, 121.8 (q, J = 274.7 Hz), 120.2.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -68.5.
Logical Relationship of Synthetic Steps
Caption: Logical progression of the multi-step synthesis.
Application Notes and Protocols for the Friedländer Annulation Synthesis of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer annulation is a powerful and versatile chemical reaction for the synthesis of quinoline and its derivatives. First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[1][2][3] The reaction can be catalyzed by either acids or bases, and various modern adaptations have been developed to improve yields and reaction conditions, including the use of Lewis acids, microwave irradiation, and solvent-free methods.[2][4][5]
Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4] The synthesis of 7-Bromo-2-(trifluoromethyl)quinoline is of particular importance as the bromine atom provides a handle for further functionalization through cross-coupling reactions, and the trifluoromethyl group can enhance metabolic stability and binding affinity of potential drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Friedländer annulation, intended for use by researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of this compound via the Friedländer annulation proceeds through the reaction of 2-amino-4-bromobenzaldehyde with a ketone containing a trifluoromethyl group and an α-methylene group, such as ethyl trifluoroacetoacetate. The reaction can be catalyzed by either an acid or a base.
General Reaction Scheme:
Signaling Pathways and Logical Relationships
The Friedländer annulation can proceed through two primary mechanistic pathways, depending on the reaction conditions.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is believed to initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde and the enol form of the ketone. This is followed by an intramolecular electrophilic attack and subsequent dehydration to yield the quinoline product.
Caption: Acid-catalyzed Friedländer annulation pathway.
Base-Catalyzed Mechanism
In the presence of a base, the reaction typically starts with an aldol-type condensation between the two carbonyl compounds. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the quinoline ring.
Caption: Base-catalyzed Friedländer annulation pathway.
Data Presentation
The following table summarizes various reported conditions for the Friedländer synthesis of substituted quinolines, which can be adapted for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free | 120 | 0.5 - 1 | 85-95 | [6] |
| Iodine | Solvent-free | 100 | 2 - 3 | 80-92 | [6] |
| Trifluoroacetic acid | Dichloromethane | Reflux | 4 - 8 | 75-90 | [2] |
| Potassium tert-butoxide | Toluene | Reflux | 6 - 12 | 70-85 | [7] |
| None | Water | 70 | 3 | up to 97 | [1] |
| Ceric Ammonium Nitrate | Acetonitrile | Ambient | 0.75 | 88-95 | [8] |
| HCl | Water | Reflux | 2-4 | 77-95 | [9] |
Experimental Protocols
The following are detailed protocols for the synthesis of a quinoline derivative which can be adapted for this compound.
Protocol 1: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (Solvent-Free)
This protocol describes a solvent-free approach using a solid acid catalyst.
Materials:
-
2-amino-4-bromobenzaldehyde (1.0 mmol, 200 mg)
-
Ethyl trifluoroacetoacetate (1.1 mmol, 202 mg)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, combine 2-amino-4-bromobenzaldehyde, ethyl trifluoroacetoacetate, and p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture at 120 °C with stirring for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Base-Catalyzed Synthesis using Potassium tert-Butoxide
This protocol outlines a base-catalyzed approach in a non-polar solvent.
Materials:
-
2-amino-4-bromobenzaldehyde (1.0 mmol, 200 mg)
-
Ethyl trifluoroacetoacetate (1.1 mmol, 202 mg)
-
Potassium tert-butoxide (1.2 mmol, 135 mg)
-
Toluene (10 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-bromobenzaldehyde and ethyl trifluoroacetoacetate in toluene (10 mL) in a round-bottom flask, add potassium tert-butoxide in one portion.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for Friedländer synthesis.
References
- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bromination of 2-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)quinoline is a key heterocyclic motif in medicinal chemistry and materials science. The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential biological activity. The electron-withdrawing nature of the trifluoromethyl group significantly deactivates the quinoline ring system, making electrophilic bromination challenging and highly regioselective. This document provides detailed experimental protocols for the bromination of 2-(trifluoromethyl)quinoline under different conditions and discusses the expected regioselectivity.
Reaction Mechanism and Regioselectivity
The bromination of 2-(trifluoromethyl)quinoline proceeds via an electrophilic aromatic substitution mechanism. The trifluoromethyl group at the C2-position strongly deactivates the pyridine ring. Consequently, electrophilic attack is directed exclusively to the carbocyclic (benzene) ring. Within the benzene ring, positions C5 and C8 are generally the most susceptible to electrophilic attack in quinoline systems. The strong deactivating effect of the 2-CF3 group is expected to favor substitution at the C5 and C8 positions, and potentially the C6 position, depending on the reaction conditions. Harsher conditions are typically required to overcome the deactivation by the trifluoromethyl group.
Experimental Protocols
Two primary methods for the bromination of 2-(trifluoromethyl)quinoline are presented below. Method A employs harsher conditions suitable for the deactivated substrate, while Method B outlines a milder approach.
Method A: Bromination with N-Bromosuccinimide in Concentrated Sulfuric Acid
This method is effective for the bromination of deactivated aromatic compounds.[1][2]
Materials:
-
2-(Trifluoromethyl)quinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)quinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the brominated 2-(trifluoromethyl)quinoline product(s).
Method B: Bromination with Bromine in a Chlorinated Solvent
This represents a milder approach to bromination. While potentially less effective for a deactivated substrate like 2-(trifluoromethyl)quinoline, it may offer different regioselectivity or be useful for more activated derivatives.
Materials:
-
2-(Trifluoromethyl)quinoline
-
Molecular bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(trifluoromethyl)quinoline (1.0 eq) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of molecular bromine (1.1 eq) in the same solvent and add it dropwise to the stirred solution of the quinoline derivative over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the product(s).
Data Presentation
The following table summarizes the expected outcomes for the bromination of 2-(trifluoromethyl)quinoline based on the general principles of electrophilic aromatic substitution on deactivated quinoline rings. The yields are estimates and will vary depending on the specific reaction conditions and optimization.
| Method | Brominating Agent | Solvent | Temperature (°C) | Expected Major Products | Estimated Yield (%) |
| A | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 0 to RT | 5-Bromo- and 8-Bromo-2-(trifluoromethyl)quinoline | 40-60 |
| B | Bromine (Br₂) | Dichloromethane | 0 to RT | 5-Bromo- and 8-Bromo-2-(trifluoromethyl)quinoline | 10-30 |
Visualizations
Experimental Workflow for Bromination of 2-(Trifluoromethyl)quinoline
Caption: General workflow for the bromination of 2-(trifluoromethyl)quinoline.
Logical Relationship of Regioselectivity
References
- 1. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 7-Bromo-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-(trifluoromethyl)quinoline scaffold in pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Palladium-catalyzed reactions offer a powerful toolkit for the functionalization of this core structure, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a coupling partner (or carbopalladation in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the active catalyst.
The 2-(trifluoromethyl)quinoline moiety is a key pharmacophore, and the ability to introduce a variety of substituents at the 7-position via cross-coupling reactions is crucial for structure-activity relationship (SAR) studies. These reactions facilitate the synthesis of novel derivatives with potential applications as therapeutic agents.
Core Applications
Palladium-catalyzed cross-coupling reactions of this compound are instrumental in the synthesis of a wide array of derivatives, including:
-
Aryl- and Heteroaryl-Substituted Quinolines (Suzuki Coupling): The introduction of (hetero)aryl groups can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
-
Aminated Quinolines (Buchwald-Hartwig Amination): The formation of carbon-nitrogen bonds is fundamental in the synthesis of many biologically active compounds, enabling the introduction of primary and secondary amines, as well as more complex nitrogen-containing heterocycles.
-
Alkynylated Quinolines (Sonogashira Coupling): The installation of alkyne functionalities provides a handle for further transformations via click chemistry or serves as a key structural element in various bioactive molecules.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various partners. These conditions are based on established protocols for similar substrates and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions | Range for Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂(dppf) |
| Catalyst Loading | 3 mol% | 1-5 mol% |
| Ligand | (if applicable) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, DMF |
| Temperature | 90 °C | 80-110 °C |
| Reaction Time | 12 hours | 6-24 hours |
| Typical Yield | 75-95% | - |
Table 2: Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Range for Optimization |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Catalyst Loading | 2 mol% | 1-4 mol% |
| Ligand | Xantphos | BINAP, RuPhos |
| Ligand Loading | 4 mol% | 2-8 mol% |
| Base | Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 90-120 °C |
| Reaction Time | 18 hours | 12-24 hours |
| Typical Yield | 60-85% | - |
Table 3: Sonogashira Coupling of this compound
| Parameter | Recommended Conditions | Range for Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 5 mol% | 2-10 mol% |
| Copper Co-catalyst | CuI | - |
| Co-catalyst Loading | 10 mol% | 5-15 mol% |
| Base | Et₃N | i-Pr₂NH |
| Solvent | THF | DMF |
| Temperature | 60 °C | Room Temp. - 80 °C |
| Reaction Time | 6 hours | 4-12 hours |
| Typical Yield | 70-90% | - |
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-(trifluoromethyl)quinoline
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-2-(trifluoromethyl)quinoline Derivatives
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Cs₂CO₃ to a flame-dried Schlenk tube.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 7-Alkynyl-2-(trifluoromethyl)quinoline
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.10 equiv)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate in vacuo.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental concepts of palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Application Notes and Protocols for Suzuki Coupling of 7-Bromo-2-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction has become an indispensable tool in medicinal chemistry and drug discovery for the construction of complex molecular architectures. The 2-(trifluoromethyl)quinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of this core at the 7-position through the introduction of various aryl and heteroaryl groups via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the Suzuki coupling of 7-Bromo-2-(trifluoromethyl)quinoline with a variety of arylboronic acids. The methodologies and data presented herein offer a robust starting point for researchers engaged in the synthesis of novel 7-aryl-2-(trifluoromethyl)quinoline derivatives for applications in drug development and materials science.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) species. This is followed by transmetalation of the aryl group from the boronic acid to the palladium complex, a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the 7-aryl-2-(trifluoromethyl)quinoline product and regenerating the palladium(0) catalyst to continue the cycle. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired coupled product.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of commercially available arylboronic acids. These reactions were performed under optimized conditions to demonstrate the versatility of the protocol.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 10 | 95 |
| 4 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 10 | 85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 78 |
| 6 | 2-Thiopheneboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 89 |
| 7 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 81 |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄]) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Protocol:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (if applicable). The typical solvent ratio for biphasic systems like Dioxane/Water is 4:1. Add the palladium catalyst to the reaction mixture.
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-(trifluoromethyl)quinoline derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application of 7-Bromo-2-(trifluoromethyl)quinoline in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activities of 7-Bromo-2-(trifluoromethyl)quinoline is limited in publicly available literature. The following application notes and protocols are based on research conducted on structurally analogous quinoline derivatives, particularly those featuring bromo and trifluoromethyl substitutions. This document is intended to serve as a foundational guide for initiating research into the potential of this compound as an anticancer agent.
Introduction to Quinolines in Cancer Research
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[1][2] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of key signaling pathways integral to tumor growth and survival.[2][3]
The presence of a bromine atom and a trifluoromethyl group on the quinoline ring is anticipated to significantly influence its biological activity. Halogenation, particularly with bromine, can enhance the lipophilicity and binding affinity of the molecule to its biological targets.[4] The trifluoromethyl group is a common bioisostere for a methyl group and is known to improve metabolic stability, bioavailability, and binding interactions of drug candidates.[3] The combination of these two functional groups on the quinoline scaffold suggests that this compound could be a promising candidate for anticancer drug discovery.
Potential Mechanisms of Action
Based on studies of related quinoline derivatives, this compound may exert its anticancer effects through various mechanisms:
-
Inhibition of Topoisomerases: Many quinoline-based compounds act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage and apoptosis in cancer cells.[4]
-
Kinase Inhibition: Quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and downstream kinases in the Ras/Raf/MEK pathway.[5]
-
Induction of Apoptosis: The compound may trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[6]
-
Cell Cycle Arrest: It could potentially arrest the cell cycle at different phases (e.g., G2/M), thereby inhibiting cell proliferation.[5]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring might allow it to intercalate into the DNA double helix, disrupting DNA replication and transcription.[7]
Quantitative Data on Structurally Related Quinoline Derivatives
To provide a perspective on the potential efficacy of this class of compounds, the following tables summarize the in vitro cytotoxic activity of various substituted quinoline derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Brominated Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 10.2 | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 8.9 | [4] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | [4] |
| 7-Bromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | >50 | [4] |
| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | >50 | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 5.45 | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 9.6 | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 8.7 | [6] |
Table 2: Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-ol | P. falciparum (Antimalarial activity) | Not specified for cancer | [8] |
| Zgwatinib (c-Met inhibitor) | Various | Potent inhibition | [5] |
Experimental Protocols
The following are detailed, representative protocols for key experiments commonly used to evaluate the anticancer potential of novel compounds. These methods can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or analogous compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (or analogous compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of the test compound on the expression levels of key proteins in a targeted signaling pathway (e.g., apoptosis or cell cycle regulation).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (or analogous compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway for a quinoline derivative.
Caption: Workflow for in vitro anticancer evaluation.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-Bromo-2-(trifluoromethyl)quinoline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry. Its unique structure, featuring a bromine atom at the C7 position and an electron-withdrawing trifluoromethyl group at the C2 position, makes it an exceptionally versatile intermediate for the synthesis of novel pharmaceutical agents. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound to its biological target. This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors for potential anticancer therapies.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] The quinoline scaffold itself is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors.[1] By modifying the 7-position of the quinoline ring, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective inhibitors of key oncogenic signaling pathways.
Common synthetic transformations at the C7 position include:
-
Suzuki-Miyaura Coupling: To form C-C bonds and introduce aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: To form C-N bonds and introduce a variety of amino groups.
-
Sonogashira Coupling: To form C-C triple bonds, introducing alkynyl groups.
-
Heck Coupling: To form C-C double bonds with alkenes.
These reactions enable the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.
Data Presentation: Biological Activity of Substituted Quinoline Derivatives
While specific IC₅₀ data for derivatives of this compound is not widely published, the following tables present the biological activities of structurally related quinoline compounds against various cancer cell lines and kinases. This data serves as a benchmark for the expected potency of novel compounds synthesized from the title intermediate.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 6,7-Disubstituted-4-anilinoquinazolines | NCI-H460 (Lung Cancer) | 0.789 | [3] |
| 5,7-Dibromo-8-hydroxyquinolines | C6 (Rat Brain Tumor) | 6.7 - 25.6 | |
| 5,7-Dibromo-8-hydroxyquinolines | HeLa (Cervix Carcinoma) | 6.7 - 25.6 | |
| 5,7-Dibromo-8-hydroxyquinolines | HT29 (Colon Carcinoma) | 5.45 - 9.6 | [1] |
| Quinoxaline Derivatives | HCT-116 (Colon Cancer) | 4.28 - 9.31 | [4] |
| Quinoxaline Derivatives | MCF-7 (Breast Cancer) | 3.57 - 7.57 | [4] |
| Cinnoline Derivatives | U87-MG, MCF-7, PC-3 | 0.264 - 2.04 | [5] |
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 | [6] |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 | [6] |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFRwt | 46.1 | [7] |
| Quinoxaline Derivatives | VEGFR-2 | 3.4 - 6.8 | [8] |
| Pyrrolo-quinoline γ-lactones | ATM | 600 | [9] |
| Pyrrolo-quinoline γ-lactones | mTOR | 500 | [9] |
| Fused Indazoles, Quinazolines, and Quinolines | EGFR | 1380 (1.38 µM) | [10] |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Degassed solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture under the inert atmosphere at a temperature between 80°C and 110°C.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-(trifluoromethyl)quinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, LHMDS) (1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 7-amino-2-(trifluoromethyl)quinoline derivative.
Potential Signaling Pathway Inhibition
Quinoline-based kinase inhibitors often target receptor tyrosine kinases (RTKs) that are overexpressed or mutated in various cancers. The PI3K/Akt/mTOR pathway is a critical downstream signaling cascade that promotes cell survival and proliferation. Novel derivatives of this compound can be designed to inhibit key kinases in this pathway, such as PI3K itself or Akt.
Signaling Pathway Diagram:
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromo-2-(trifluoromethyl)quinoline in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 7-Bromo-2-(trifluoromethyl)quinoline as a scaffold in the design of enzyme inhibitors. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from structurally related quinoline derivatives to illustrate its potential applications and provides detailed protocols for its evaluation.
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position of the quinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity as an enzyme inhibitor. This document outlines the potential inhibitory activities of this compound based on analogous compounds and provides detailed experimental protocols for its characterization.
Data Presentation: Inhibitory Activity of Structurally Related Quinoline Derivatives
The following tables summarize the inhibitory activities of various bromo-substituted quinoline and quinazoline derivatives against different enzymes and cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.
Table 1: Kinase Inhibition Data for Bromo-Substituted Quinoline Analogs
| Compound ID | Target Kinase | Inhibition Metric | Value | Reference |
| 15 (7-bromo-4-anilino-quinoline derivative) | PKN3 | Activity | Decreased | [1] |
| 9 (6-bromo-4-anilino-quinoline derivative) | PKN3 | IC50 | 9.3 nM | |
| 14 (7-chloro-4-anilino-quinoline derivative) | PKN3 | IC50 | 27 nM | [1] |
| 16 (7-iodo-4-anilino-quinoline derivative) | PKN3 | IC50 | 14 nM | [1] |
Table 2: Cytotoxicity Data for Bromo-Substituted Quinoline and Quinazoline Analogs
| Compound Class | Cell Line | IC50 / GI50 | Value (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline derivatives | C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma) | IC50 | 6.7 - 25.6 µg/mL | [2] |
| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3 (gastric cancer) and others | GI50 | < 8 | [3] |
| Morpholine substituted quinazoline derivatives | A549 (lung cancer) | IC50 | 8.55 - 20.84 | [4] |
Mandatory Visualizations
Figure 1: Experimental workflow for evaluating enzyme inhibitors.
Figure 2: General RTK signaling pathway and point of inhibition.
Figure 3: Structure-Activity Relationship Logic.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the potential of this compound as an enzyme inhibitor. These protocols can be adapted for specific enzymes and cell lines.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the substrate/ATP mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Equilibrate the luminescence-based kinase assay reagent to room temperature.
-
Add 25 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To determine if this compound can inhibit the activity of human Topoisomerase I.[5]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (dissolved in DMSO)
-
Camptothecin (positive control)
-
Loading dye (containing SDS and bromophenol blue)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound or camptothecin.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of loading dye containing SDS.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel in TAE buffer at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide for 30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under UV light and capture an image.
-
-
Data Analysis:
-
Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.
-
Compare the band intensities to determine the inhibitory effect of this compound.
-
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is not yet widely available, the data from structurally similar compounds suggest its potential as a valuable scaffold for the design of novel enzyme inhibitors, particularly targeting protein kinases. The provided protocols offer a robust framework for the systematic evaluation of its biological activity. Further investigation into its specific enzyme targets and cellular effects is warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Assays of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties. The introduction of various substituents onto the quinoline scaffold has been a successful strategy in the development of potent antimicrobial agents. 7-Bromo-2-(trifluoromethyl)quinoline is a synthetic quinoline derivative with potential antimicrobial activity. The strategic placement of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position may enhance its biological efficacy. This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial activity of this compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reliable and reproducible results.
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics function by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[2][3] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][3]
Caption: Mechanism of action of quinolone antibiotics.
Data Presentation
The antimicrobial efficacy of this compound should be quantified by determining its Minimum Inhibitory Concentration (MIC) and, where applicable, its Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The data should be presented in a clear and organized manner, as shown in the tables below.
Table 1: Antibacterial Activity of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Streptococcus pneumoniae | ATCC 49619 | ||
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Klebsiella pneumoniae | ATCC 700603 |
Table 2: Antifungal Activity of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MFC (µg/mL) |
| Yeasts | |||
| Candida albicans | ATCC 90028 | ||
| Cryptococcus neoformans | ATCC 208821 | ||
| Molds | |||
| Aspergillus fumigatus | ATCC 204305 | ||
| Aspergillus niger | ATCC 16404 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
3. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
For bacteria, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
For fungi, dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Microtiter Plate Preparation:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted in broth) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
5. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C.
-
Bacteria: 16-20 hours in ambient air.
-
Yeasts: 24-48 hours.
-
Molds: 48-72 hours, or until sufficient growth is observed in the growth control well.
-
6. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is performed after the MIC has been determined.
1. Materials:
-
Microtiter plates from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or loops
2. Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Include a positive control by plating an aliquot from the growth control well of the MIC plate.
-
Incubate the agar plates under the same conditions as the initial MIC incubation.
3. Reading and Interpreting Results:
-
After incubation, examine the agar plates for colony growth.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Conclusion
The provided protocols offer a standardized framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Consistent application of these methods will yield reliable data that can be compared across different studies and will be crucial for the further development of this compound as a potential antimicrobial agent. It is recommended to perform these assays in triplicate to ensure the statistical validity of the results. Further studies, such as time-kill kinetics and mechanism of action investigations, may be warranted based on the initial MIC and MBC/MFC data.
References
Application Notes and Protocols for Developing Kinase Inhibitors from a 7-Bromo-2-(trifluoromethyl)quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing the 7-bromo-2-(trifluoromethyl)quinoline scaffold. This document outlines synthetic strategies, biological evaluation protocols, and data presentation for compounds derived from this promising chemical starting point. The methodologies described are based on established practices in medicinal chemistry and cancer research, offering a framework for identifying and characterizing new therapeutic candidates.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing enzyme inhibitors. In the context of oncology, quinoline derivatives have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[2][3]
The this compound scaffold offers several strategic advantages for the development of kinase inhibitors. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR). The trifluoromethyl group at the 2-position can enhance the metabolic stability and binding affinity of the molecule. This combination of features makes this compound a promising starting point for the discovery of novel and potent kinase inhibitors.
Data Presentation: Anticancer Activity of Brominated Quinolines
| Compound ID | Structure | C6 (IC₅₀, µg/mL) | HeLa (IC₅₀, µg/mL) | HT29 (IC₅₀, µg/mL) |
| 1 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | 9.6 ± 0.4 | 8.7 ± 0.3 | 9.1 ± 0.5 |
| 2 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5.5 ± 0.2 | 6.3 ± 0.3 | 5.9 ± 0.2 |
| 3 | 6-Bromo-5-nitro-1,2,3,4-tetrahydroquinoline | 7.8 ± 0.4 | 8.1 ± 0.5 | 8.5 ± 0.4 |
Data is illustrative and based on structurally related compounds.[4] The IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
Protocol 1: Synthesis of Substituted Quinolines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-quinoline with an arylboronic acid. This reaction is a powerful tool for introducing diverse aryl and heteroaryl moieties at the 7-position of the quinoline scaffold.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture to the flask, followed by the addition of palladium(II) acetate (0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-(trifluoromethyl)quinoline derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of synthesized compounds against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized quinoline inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence in each well using a luminometer. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines. The assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline inhibitor and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of common kinase signaling pathways targeted by quinoline-based inhibitors.
Experimental Workflow Diagram
Caption: The general experimental workflow for the development of kinase inhibitors from the quinoline scaffold.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Biological Bctivity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the biological activity of quinoline derivatives, a class of heterocyclic compounds known for a broad range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.
Anticancer Activity: Cytotoxicity Assessment
A primary method for evaluating the anticancer potential of quinoline derivatives is to assess their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of quinoline derivatives is typically expressed as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.[4]
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| QD-1 | Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 48 | 7.5 | [5] |
| QD-2 | 2-phenylquinolin-4-amine | HT-29 (Colon) | Not Specified | 8.12 | [5] |
| QD-3 | 9-(3-Bromo-phenyl)-4-phenyl-cyclopenta[b]quinoline-1,8-dione | HeLa (Cervical) | Not Specified | Not Specified | [1] |
| QD-4 | 5a (CF3 substituted quinoline) | HL-60 (Leukemia) | 24 | 19.88 ± 5.35 | |
| QD-5 | 5g (CF3 substituted quinoline) | U937 (Lymphoma) | 24 | 43.95 ± 8.53 |
Experimental Protocol: MTT Assay
This protocol details the methodology for determining the cytotoxicity of quinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5]
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[4]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
Quinoline derivative test compounds dissolved in Dimethyl Sulfoxide (DMSO)[4]
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4] Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[6] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[6]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy is quantified by MIC values.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| QS3 | E. coli | 128 | [6] |
| QS3 | E. faecalis | 128 | [6] |
| QS3 | P. aeruginosa | 64 | [6] |
| QS3 | S. typhi | 512 | [6] |
| Compound 11 | S. aureus | 6.25 | [7] |
| Compound 12 | E. coli | Comparable to Chloramphenicol | [7] |
Experimental Protocol: Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials and Reagents:
-
Test quinoline derivative
-
Bacterial or fungal strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[6]
-
RPMI-1640 medium for fungi[6]
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the quinoline derivative in a suitable solvent like DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Inoculum Preparation: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[6] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate except the first column. Add 200 µL of the stock solution (at twice the highest desired final concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.[6]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).[6]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-72 hours for fungi.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Enzyme Inhibition: Kinase Assays
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[8]
Data Presentation: Kinase Inhibitory Activity
The inhibitory activity is often presented as IC50 values against specific kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 27 | c-Met | 19 | [9] |
| Compound 28 | c-Met | 64 | [9] |
| Cabozantinib (Reference) | c-Met | 40 | [9] |
| Compound 38 | PI3K | 720 | [2] |
| Compound 38 | mTOR | 2620 | [2] |
| Omipalisib (GSK2126458) | PI3K/mTOR | Potent Inhibition | [2] |
Experimental Protocol: General Kinase Inhibition Assay (Conceptual)
Specific protocols vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based). Below is a generalized workflow.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagents (e.g., antibodies, fluorescent probes)
-
Quinoline derivative inhibitors
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and the quinoline derivative at various concentrations in the assay buffer.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow for substrate phosphorylation.
-
Termination: Stop the reaction using a stop solution or by adding a detection reagent.
-
Detection: Quantify the amount of phosphorylated substrate. The method will depend on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways Affected by Quinoline Derivatives
Quinoline derivatives can modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2][10]
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway, such as PI3K and mTOR.[2][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
c-Met, VEGFR, and EGFR Signaling
These receptor tyrosine kinases are crucial for angiogenesis, cell proliferation, and metastasis. Quinoline derivatives have been developed as inhibitors of these receptors.[2][11]
Caption: Inhibition of c-Met, VEGFR, and EGFR signaling by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Functionalization of the C7-Bromo Position on the Quinoline Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the C7-bromo position of the quinoline ring. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the C7 position is crucial for the development of novel therapeutic agents. These protocols cover both traditional palladium-catalyzed cross-coupling reactions and novel copper-catalyzed C-H functionalization techniques.
Introduction
The functionalization of the quinoline core is a cornerstone of modern medicinal chemistry. The C7 position, located on the carbocyclic ring, presents a unique opportunity for structural modification to modulate the pharmacological properties of quinoline-based compounds. The bromo-substituent at this position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. This document outlines established palladium-catalyzed methods including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as a recently developed copper-catalyzed C-H activation method for direct C7 arylation and alkenylation.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds. For the functionalization of 7-bromoquinoline, the appropriate choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
A. Suzuki-Miyaura Coupling: Synthesis of 7-Arylquinolines
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is particularly useful for synthesizing 7-aryl or 7-heteroaryl quinoline derivatives.
Experimental Protocol:
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add 7-bromoquinoline, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinoline.[1]
-
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-95 | Good for a wide range of aryl and heteroaryl boronic acids. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-98 | Effective for more challenging substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-99 | High turnover numbers, suitable for sterically hindered substrates. |
Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.
B. Sonogashira Coupling: Synthesis of 7-Alkynylquinolines
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to 7-alkynylquinoline derivatives. These compounds are valuable precursors for further transformations and are found in various biologically active molecules.
Experimental Protocol:
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 7-bromoquinoline, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Data Presentation:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25-60 | 70-90 | Standard conditions, effective for a variety of alkynes. |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50-80 | 75-95 | Good for less reactive substrates. |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Toluene | 80-100 | 80-98 | Copper-free conditions, useful for sensitive substrates. |
Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.
C. Buchwald-Hartwig Amination: Synthesis of 7-Aminoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 7-aminoquinoline derivatives from 7-bromoquinoline and a primary or secondary amine.
Experimental Protocol:
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 7-bromoquinoline and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[3]
-
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 90-110 | 70-90 | Broad substrate scope for primary and secondary amines. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Dioxane | 100 | 75-95 | Effective for a wide range of amines. |
| Pd₂(dba)₃ / XPhos | XPhos | LHMDS | Dioxane | 100 | 65-85 | Useful with ammonia equivalents like LHMDS.[3] |
Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.
D. Heck Reaction: Synthesis of 7-Alkenylquinolines
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene, leading to the synthesis of 7-alkenylquinolines. This reaction is stereoselective, typically favoring the trans-alkene product.
Experimental Protocol:
-
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Alkene (e.g., Styrene, n-butyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., X-Phos, 4 mol%)
-
Base (e.g., Sodium carbonate (Na₂CO₃), 2.0 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add 7-bromoquinoline and the alkene.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 60-85 | Classical conditions, effective for activated alkenes. |
| Pd(OAc)₂ / XPhos | XPhos | Na₂CO₃ | DMF | 100-120 | 70-90 | Broader scope, including less activated alkenes. |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120-140 | 65-88 | Suitable for various aryl bromides and alkenes. |
Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.
II. Copper-Catalyzed C-H Functionalization
A novel and efficient method for the direct functionalization of the C7 position of quinolines has been recently developed, employing a copper-catalyzed C-H arylation and alkenylation.[4][5][6] This approach avoids the pre-functionalization required for traditional cross-coupling reactions.
Experimental Protocol: C7-H Arylation/Alkenylation
-
Materials:
-
Substituted Quinoline (1.0 equiv)
-
Iodonium Triflates (e.g., Diphenyliodonium triflate, 1.1 equiv)
-
Copper(II) triflate (Cu(OTf)₂, 5 mol%)
-
Solvent (e.g., 1,2-Dichloroethane (DCE))
-
-
Procedure:
-
To a reaction tube, add the quinoline substrate (0.2 mmol, 1.0 equiv), Cu(OTf)₂ (5 mol%), and the iodonium triflate (1.1 equiv).
-
Add DCE (0.033 M) as the solvent.
-
Seal the tube and heat the mixture to 70 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the reaction mixture directly by flash column chromatography on silica gel to obtain the C7-functionalized quinoline.[4]
-
Data Presentation:
| Quinoline Substrate | Iodonium Triflate | Time (h) | Yield (%) |
| Quinoline | Diphenyliodonium triflate | 2 | 85 |
| 3-Methylquinoline | Diphenyliodonium triflate | 2 | 82 |
| 6-Methylquinoline | Diphenyliodonium triflate | 2 | 78 |
| Quinoline | (E)-Styrenyl(phenyl)iodonium triflate | 6 | 75 |
Note: This data is based on the initial report and may be subject to further optimization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Palladium-catalyzed functionalization of 7-bromoquinoline.
Caption: Direct C7 C-H functionalization of quinoline.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 7-Bromo-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for preparing this compound?
A1: The Combes synthesis is a highly relevant and effective method for the preparation of this compound. This reaction involves the acid-catalyzed condensation of 4-bromoaniline with a trifluoromethyl-β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione. This method is often preferred for synthesizing 2,4-substituted quinolines.[1]
Q2: What are the key starting materials for the Combes synthesis of this compound?
A2: The primary starting materials are:
-
4-Bromoaniline: This provides the benzene ring portion of the quinoline and the bromine substituent at the 7-position.
-
1,1,1-Trifluoro-2,4-pentanedione (or a similar trifluoromethyl-β-diketone): This reactant provides the atoms for the pyridine ring, including the trifluoromethyl group at the 2-position.
Q3: What are common catalysts used in this synthesis?
A3: The Combes synthesis is an acid-catalyzed reaction. Common catalysts include strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[2] The choice of acid can significantly impact the reaction rate and yield.
Q4: I am observing a very low yield. What are the potential causes?
A4: Low yields in quinoline synthesis can stem from several factors. In the context of a Combes-type synthesis, common issues include:
-
Incomplete reaction: The reaction may require more time or a higher temperature to proceed to completion.
-
Side reactions: The strongly acidic conditions and high temperatures can lead to the formation of undesired byproducts.
-
Suboptimal catalyst concentration: The amount of acid catalyst is crucial; too little may result in a slow or incomplete reaction, while too much can promote side reactions.
-
Poor quality of starting materials: Ensure that the 4-bromoaniline and the trifluoromethyl-β-diketone are pure and dry.
Q5: My final product is discolored (yellow or brown). How can I prevent this and purify it?
A5: Discoloration in quinoline derivatives is often due to oxidation or the presence of colored impurities. To mitigate this:
-
Proper storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Recrystallization from a suitable solvent system is a common and effective method for removing colored impurities. Column chromatography can also be employed, but care should be taken as some quinoline derivatives can be sensitive to acidic silica gel.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Ineffective catalyst. | 1. Gradually increase the reaction temperature while monitoring for decomposition. 2. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 3. Consider using a stronger acid catalyst like polyphosphoric acid (PPA) if sulfuric acid is not effective. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, leading to decomposition or polymerization. 2. Incorrect stoichiometry of reactants. | 1. Optimize the reaction temperature. A lower temperature may improve selectivity. 2. Ensure precise measurement of starting materials. An excess of one reactant may lead to side reactions. |
| Difficulty in Product Purification | 1. The product may be co-eluting with impurities during column chromatography. 2. The product may be sensitive to the acidity of silica gel, leading to decomposition on the column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely eluting compounds. 2. Deactivate the silica gel by treating it with a base like triethylamine (typically 1% in the eluent) before packing the column. Alternatively, consider using a different stationary phase like neutral alumina. |
| Vigorous/Uncontrolled Reaction | The reaction can be highly exothermic, particularly during the addition of the acid catalyst. | Add the acid catalyst slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath). |
Experimental Protocols
General Procedure for Combes Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 equivalent).
-
Addition of β-Diketone: To the flask, add 1,1,1-trifluoro-2,4-pentanedione (1.1 to 1.5 equivalents).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the stirred mixture. This step is exothermic and should be performed with cooling.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 100°C to 150°C) and maintain it for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., a saturated solution of sodium bicarbonate or ammonium hydroxide).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes hypothetical optimization data for the Combes synthesis of this compound to illustrate how reaction parameters can be systematically varied to improve the yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | Neat | 100 | 6 | 45 |
| 2 | H₂SO₄ | Neat | 120 | 6 | 55 |
| 3 | PPA | Neat | 120 | 4 | 70 |
| 4 | PPA | Neat | 140 | 4 | 65 (decomposition observed) |
| 5 | Amberlyst-15 | Toluene | 110 | 12 | 60 |
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the Combes synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of Bromo-Trifluoromethyl-Quinolines
Welcome to the technical support center for the synthesis of bromo-trifluoromethyl-quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side products and answers to frequently asked questions encountered during these synthetic procedures.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of bromo-trifluoromethyl-quinolines, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| 1. Low Yield & Significant Tar Formation | Harsh reaction conditions (strong acids, high temperatures) common in classical methods like the Skraup or Doebner-von Miller synthesis can cause polymerization of reactants and intermediates.[1][2] | Optimize Temperature: Avoid excessively high temperatures; heat gently to initiate and control the exothermic phases.[1] Use a Moderator: In Skraup synthesis, add ferrous sulfate (FeSO₄) to make the reaction less violent and reduce charring.[1] Control Reagent Addition: Add strong acids (e.g., sulfuric acid) slowly with efficient cooling and stirring to dissipate heat.[1] |
| 2. Formation of Undesired Regioisomers | Use of unsymmetrical ketones or β-diketones in syntheses like the Friedländer or Combes can lead to the formation of a mixture of isomeric products.[2] | Select Symmetrical Reagents: When possible, use symmetrical starting materials to avoid ambiguity in cyclization. Optimize Catalyst/Conditions: The choice of an acid or base catalyst can influence regioselectivity.[3] Experiment with different catalysts to favor the desired isomer. Chromatographic Separation: If isomer formation is unavoidable, utilize column chromatography for purification.[4] |
| 3. Self-Condensation of Starting Materials | In base-catalyzed reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation (aldol condensation) instead of reacting with the amino group.[2] | Use an Imine Analog: Protect the o-aminoaryl aldehyde or ketone as an imine to prevent self-condensation under alkaline conditions.[2] Slow Addition: Add the ketone reactant slowly to the reaction mixture to maintain a low concentration, minimizing self-reaction.[2] Milder Conditions: Employ milder catalysts (e.g., gold-based) or reaction conditions to reduce the rate of self-condensation.[2] |
| 4. Dehalogenation (Loss of Bromine) | Harsh reaction conditions, particularly in methods like the Skraup synthesis, can sometimes lead to the loss of the bromine substituent from the aromatic ring.[4] | Milder Synthetic Route: Consider alternative, less harsh synthetic methods such as the Pfitzinger reaction or palladium-catalyzed cross-coupling reactions which proceed under milder conditions.[4] Careful Control of Reductants: In reactions where reducing agents are present or formed in situ, their concentration and reactivity should be minimized. |
| 5. Hydrolysis of Intermediates or Product | Presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of sensitive functional groups or the quinoline ring itself.[5] | Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that glassware is thoroughly dried. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[5] Prompt Work-up: Neutralize the reaction mixture promptly after completion to avoid prolonged exposure to harsh pH conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinoline core, and what are their primary side products?
A1: The most common classical methods include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[2][6][7]
-
Skraup & Doebner-von Miller: These methods use strong acids and high temperatures, frequently leading to the formation of tar and polymeric materials from the polymerization of α,β-unsaturated carbonyl intermediates.[2]
-
Friedländer Synthesis: A primary side reaction is the self-condensation (aldol reaction) of the ketone reactant, especially under basic conditions.[2]
-
Combes Synthesis: When using unsymmetrical β-diketones, the main challenge is the formation of undesired regioisomers.[2]
Q2: Are there modern, milder alternatives for synthesizing substituted quinolines to avoid harsh conditions?
A2: Yes, modern organic synthesis offers several milder alternatives. Transition metal-catalyzed reactions, such as Suzuki-Miyaura or Ullmann-type couplings, can be used to introduce bromo and trifluoromethyl groups onto a pre-formed quinoline core under controlled conditions.[4] Additionally, methods using milder catalysts like Zinc(II) triflate or operating under solvent-free conditions can reduce side reactions and are more environmentally friendly.[8]
Q3: How can I effectively purify my bromo-trifluoromethyl-quinoline product from reaction byproducts?
A3: Purification strategies depend on the nature of the impurities.
-
Steam Distillation: For tarry residues from Skraup synthesis, steam distillation is effective for isolating the volatile quinoline product.[1][2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield high-purity material.[4]
-
Column Chromatography: For separating regioisomers or other closely related impurities, silica gel column chromatography using a solvent system like hexane/ethyl acetate is a standard and effective method.[4]
Q4: Can the trifluoromethyl group itself lead to side reactions?
A4: The trifluoromethyl (CF₃) group is generally very stable. However, its strong electron-withdrawing nature can influence the reactivity of the quinoline ring. This can affect the regioselectivity of further substitution reactions. The primary challenge is not the reactivity of the CF₃ group itself, but rather its electronic influence on the synthesis and subsequent functionalization of the quinoline scaffold.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different methods of synthesizing substituted quinolines, providing a comparative overview.
| Synthesis Method | Starting Materials | Key Conditions | Yield (%) | Potential Side Products / Limitations |
| Pfitzinger Reaction | 2-amino-4-bromo-6-fluorobenzotrifluoride, Malonic acid derivative | Catalyst: ZnCl₂ (10 mol%) Solvent: Toluene Temp: 110–120°C | 55–68% | Standard cyclocondensation side reactions. |
| Skraup Synthesis | 2-amino-4-bromo-6-fluorobenzotrifluoride, Glycerol | Acid: H₂SO₄ (conc.) Temp: 180–200°C (microwave) | 45–60% | Harsh conditions may lead to dehalogenation and significant tar formation.[4] |
| Suzuki-Miyaura Coupling | Pre-formed Bromo-quinoline, Trifluoromethyl-boronic acid source | Catalyst: Pd(PPh₃)₄ (5 mol%) Base: K₂CO₃ Solvent: DMF/H₂O | 80–92% | Requires pre-functionalized quinoline core; potential for catalyst poisoning. |
| Ullmann-Type Coupling | Pre-formed quinoline, Aryl iodide | Catalyst: CuI/L-proline | 60–75% | Can be sensitive to substrate scope; requires careful optimization. |
Experimental Protocols
Protocol 1: General Skraup Synthesis of a Quinoline Derivative
Materials: Aniline derivative, glycerol (anhydrous), concentrated sulfuric acid, nitrobenzene (or another oxidizing agent), ferrous sulfate heptahydrate (moderator).[2]
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, combine the aniline, nitrobenzene, ferrous sulfate, and glycerol in a fume hood.[2]
-
Slowly and cautiously, with cooling and swirling, add concentrated sulfuric acid to the mixture.[2]
-
Gently heat the mixture. The reaction is highly exothermic and may become vigorous. If it does, remove the heat source immediately until the reaction subsides.[2]
-
Once the initial vigorous reaction is over, continue to heat the mixture under reflux for 3-5 hours.[2]
-
Allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a large volume of cold water or onto crushed ice.[1][2]
-
Make the solution strongly basic with a sodium hydroxide solution to liberate the free quinoline base.[2]
-
Isolate the product via steam distillation. The quinoline derivative will co-distill with water. Collect the distillate until it is no longer cloudy.[2]
-
Separate the oily quinoline layer from the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[2]
Protocol 2: General Friedländer Synthesis
Materials: 2-aminobenzophenone (or other o-aminoaryl ketone/aldehyde), a ketone with an α-methylene group (e.g., acetone), catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid), solvent (e.g., ethanol).[1]
Procedure:
-
In a fume hood, combine the 2-aminobenzophenone and the ketone with an α-methylene group in a round-bottom flask.[1]
-
Add a catalytic amount of the chosen acid or base.[1]
-
Heat the mixture under reflux in a suitable solvent for several hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.[1]
-
If the product does not precipitate, perform a standard aqueous work-up, neutralize the solution, and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving side product formation.
Caption: Side reaction pathways in the Skraup quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 7-Bromo-2-(trifluoromethyl)quinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 7-Bromo-2-(trifluoromethyl)quinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is either too high or too low. | Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1][2] Aim for an Rf value of 0.2-0.4 for the desired compound.[2] |
| Co-elution of closely related isomers or byproducts. | Employ a longer column to increase the surface area for separation.[2] Use a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[3] | |
| Product Decomposition on the Column | The silica gel's acidic surface can degrade the quinoline compound.[3] The basic nitrogen of the quinoline ring interacts with the acidic silanol groups.[4] | Deactivate the silica gel by preparing a slurry in the mobile phase containing 0.5-2% triethylamine.[3] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[1][3] |
| Streaking or Tailing of the Product Band | Strong interaction between the basic quinoline nitrogen and acidic sites on the silica gel.[1][4] | Add a basic modifier, such as 0.5-2% triethylamine or pyridine, to the mobile phase to improve the peak shape.[4] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to move the compound. | Gradually and systematically increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[1] |
| The compound may have poor solubility in the chosen mobile phase. | Ensure the compound is soluble in the mobile phase. If not, a different solvent system should be explored using TLC. | |
| Low Product Yield After Purification | Decomposition of the product on the column. | Refer to the solutions for "Product Decomposition on the Column". Minimize the time the compound spends on the column by using flash chromatography.[1][3] |
| Incomplete elution of the product from the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A1: A common mobile phase for purifying quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] For a similar compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline, a mobile phase of 10% ethyl acetate in hexane was effective.[5] It is crucial to optimize the exact ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2][5]
Q2: My compound appears to be degrading on the silica gel. What can I do to prevent this?
A2: Decomposition of quinoline derivatives on silica gel is a known issue due to the acidic nature of the stationary phase.[3] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a base, such as 0.5-2% triethylamine.[3]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1][3]
-
Minimize contact time: Employ flash chromatography to reduce the time your compound is in contact with the stationary phase.[1][3]
Q3: I am observing significant peak tailing for my product. How can I resolve this?
A3: Peak tailing is often caused by the interaction of the basic nitrogen in the quinoline ring with the acidic silanol groups on the silica gel surface.[4] Adding a small amount of a basic modifier like triethylamine or pyridine to your mobile phase can significantly improve the peak shape by competing for these active sites.[4]
Q4: How do I choose between wet and dry loading of my sample?
A4: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: This method is suitable if your compound is readily soluble in the mobile phase. Dissolve the crude material in a minimal amount of the eluent and carefully apply it to the top of the column.[1]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is preferred as it often leads to better separation.[5] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[5][6]
Q5: Can I use gradient elution for this purification?
A5: Yes, gradient elution can be very effective, especially for separating compounds with similar polarities.[3] You would start with a less polar mobile phase to elute the non-polar impurities and then gradually increase the polarity to elute your target compound and any more polar impurities.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization of the mobile phase and other conditions may be necessary.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or other non-polar solvent)
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Ethyl acetate (or other polar solvent)
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Triethylamine (optional, for deactivation or as a mobile phase additive)
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Glass chromatography column
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Sand
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Collection tubes
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TLC plates and chamber
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UV lamp
2. Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
The ideal mobile phase should provide good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for this compound.[2][5]
3. Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column to facilitate even packing.
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Add a thin layer of sand on top of the silica gel to prevent disturbance.[1]
4. Sample Loading:
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Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Carefully pipette the solution onto the top of the column.[1]
-
Add a thin layer of sand on top of the sample layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect fractions in separate tubes.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
6. Product Isolation:
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Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as HPLC, NMR, or mass spectrometry.
Visual Workflows
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Purification Issues.
References
Technical Support Center: Recrystallization of 7-Bromo-2-(trifluoromethyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 7-Bromo-2-(trifluoromethyl)quinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, a detailed experimental protocol, and a summary of potential solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Question: I've added my crude this compound to a solvent and heated it, but it won't dissolve. What should I do?
-
Answer: This indicates that the compound is likely poorly soluble in the selected solvent. Based on the principle of "like dissolves like," a solvent's polarity should ideally match that of the solute. This compound is a moderately polar compound due to the presence of the quinoline ring system, the bromine atom, and the trifluoromethyl group. If a non-polar solvent was used, you should switch to a more polar one. If a polar solvent was used and it still failed to dissolve, the solvent may be too polar. It is recommended to perform small-scale solubility tests with a range of solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Issue 2: No crystals form upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have appeared even after cooling for an extended period. What is happening?
-
Answer: This is a common issue that can arise from several factors:
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Supersaturation has not been reached: You may have used too much solvent. To address this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
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The solution is supersaturated but requires nucleation: A lack of nucleation sites can prevent crystal growth. Try inducing crystallization by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches can provide a surface for crystals to form.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a two-solvent system may be necessary.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separated as an oil instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Re-dissolve and cool slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Use more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the solution and then attempt to cool it again.
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Change the solvent system: Consider using a lower-boiling point solvent. Alternatively, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Issue 4: The recrystallized product is discolored.
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Question: My final crystals have a yellow or brown tint. How can I obtain a colorless product?
-
Answer: Discoloration is often due to the presence of colored impurities or oxidation of the quinoline compound.[1] To address this:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Proper storage: Store the compound in a cool, dark place, and consider using an inert atmosphere (like nitrogen or argon) to prevent oxidation.[1]
-
Issue 5: The recovery yield is very low.
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Question: I successfully obtained pure crystals, but the final yield is much lower than expected. How can I improve it?
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Answer: Low yield can be caused by several factors:[2]
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Using too much solvent: Always use the minimum amount of hot solvent necessary to dissolve the compound.
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Premature crystallization: If the solution cools too quickly during hot filtration, some product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Make sure the solution is thoroughly cooled, for instance in an ice bath, before filtering the crystals.
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Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving the product.
-
Data Presentation: Solvent Selection Guide
| Solvent Class | Examples | Rationale & Expected Outcome |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderately polar solvents that are often effective for recrystallizing aromatic and heterocyclic compounds. Ethanol is a good starting point for screening. A study on related trifluoromethylated quinolines showed successful recrystallization from ethanol. |
| Esters | Ethyl acetate | A medium-polarity solvent that can be effective. It is less polar than alcohols and may provide a good balance of solubility properties. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for dissolving many organic compounds. Its relatively low boiling point makes it easy to remove. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar to weakly polar solvents. The compound is likely to have low solubility in aliphatic hydrocarbons like hexane at room temperature, making them potentially suitable as the "poor" solvent in a two-solvent system. Toluene, being aromatic, might show higher solubility. |
| Chlorinated | Dichloromethane (DCM) | A polar aprotic solvent in which many organic compounds are soluble. It could serve as the "good" solvent in a two-solvent system, with a non-polar solvent like hexane as the anti-solvent. |
| Two-Solvent Systems | Ethanol/Water, DCM/Hexane, Toluene/Hexane | These systems are useful when no single solvent provides the desired solubility profile. The compound should be dissolved in a minimum of the "good" solvent (e.g., Ethanol, DCM), followed by the dropwise addition of the "poor" solvent (e.g., Water, Hexane) at an elevated temperature until turbidity is observed. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cool. Repeat with different solvents from the table above to find the optimal one.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring. Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven, until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: A decision-making workflow for troubleshooting recrystallization.
References
Technical Support Center: Regioselective Bromination of 2-(Trifluoromethyl)quinoline
Welcome to the technical support center for the regioselective bromination of 2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective bromination of 2-(trifluoromethyl)quinoline?
A1: The primary challenges stem from the electronic properties of the 2-(trifluoromethyl)quinoline scaffold. The quinoline ring itself has differing reactivity between its pyridine and benzene rings. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C-2 position deactivates the entire heterocyclic system towards electrophilic aromatic substitution, making the reaction generally sluggish. This deactivation also strongly influences the position of bromination, often leading to a mixture of isomers and making the selective synthesis of a single isomer a significant challenge.
Q2: Which positions on the 2-(trifluoromethyl)quinoline ring are most susceptible to electrophilic bromination?
A2: In general, electrophilic substitution on the quinoline ring favors the benzene portion (positions 5, 6, 7, and 8) over the more electron-deficient pyridine portion (positions 3 and 4). For unsubstituted quinoline, bromination typically yields a mixture of 5- and 8-bromoquinolines. The strong deactivating effect of the C-2 trifluoromethyl group further complicates this, but substitution on the benzene ring is generally more facile than on the pyridine ring. Achieving substitution at the 3-position is possible but often requires more forcing conditions or alternative synthetic strategies.
Q3: What are common side products, and how can their formation be minimized?
A3: The most common issue is the formation of a mixture of constitutional isomers (e.g., 5-bromo, 8-bromo, and di-bromo derivatives). Over-bromination, leading to di- or even tri-brominated products, is also a significant side reaction, especially under harsh reaction conditions. To minimize side products, it is crucial to carefully control the stoichiometry of the brominating agent, the reaction temperature, and the reaction time. Using a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), can also provide better control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient reactivity of the substrate due to the deactivating -CF3 group.2. Reaction temperature is too low.3. Inappropriate brominating agent or catalyst. | 1. Increase the reaction temperature cautiously.2. Use a more reactive brominating agent (e.g., Br₂) or add a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the brominating agent.3. Increase the reaction time, monitoring progress by TLC or GC-MS. |
| Poor regioselectivity (mixture of isomers) | 1. Reaction conditions are not optimized for a specific isomer.2. The inherent electronic and steric factors of the substrate favor multiple products. | 1. For substitution on the benzene ring (positions 5, 6, 8), consider using NBS in a non-polar solvent.2. To favor substitution at the 3-position, harsher conditions or alternative multi-step synthetic routes may be necessary. For example, starting from a pre-functionalized quinoline. |
| Formation of polybrominated products | 1. Excess brominating agent.2. Reaction time is too long.3. High reaction temperature. | 1. Use a stoichiometric amount (or a slight excess) of the brominating agent.2. Monitor the reaction closely and quench it as soon as the desired product is formed.3. Perform the reaction at a lower temperature. |
| Difficulty in product purification | 1. Similar polarity of the isomeric products.2. Unreacted starting material co-elutes with the product. | 1. Employ careful column chromatography with a shallow solvent gradient to improve separation.2. Consider derivatization of the product mixture to facilitate separation, followed by removal of the directing group.3. High-Performance Liquid Chromatography (HPLC) may be necessary for separating challenging isomer mixtures. |
Experimental Protocols
Protocol 1: General Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol provides a general method for the bromination of 2-(trifluoromethyl)quinoline, which is likely to yield a mixture of isomers, primarily on the benzene ring.
Materials:
-
2-(Trifluoromethyl)quinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)quinoline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) while stirring.
-
In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: This reaction is expected to yield a mixture of mono-brominated products, with substitution likely favoring the 5- and 8-positions. The exact ratio of isomers will depend on the specific reaction conditions.
Protocol 2: Synthesis of 3,4,8-Tribromo-2-(trifluoromethyl)quinoline via a Quinolone Intermediate
This protocol describes a multi-step synthesis that can lead to a polybrominated derivative, including substitution at the 3-position.[1]
Step 1: Synthesis of 8-bromo-2-(trifluoromethyl)-4-quinolone
-
Adapt a known procedure by reacting 2-bromoaniline with ethyl trifluoroacetoacetate in the presence of polyphosphoric acid at 150 °C for 2 hours to yield 8-bromo-2-(trifluoromethyl)-4-quinolone.[1]
Step 2: Bromination at the 3-position
-
Reflux the 8-bromo-2-(trifluoromethyl)-4-quinolone intermediate with 1.1 equivalents of Br₂ in acetic acid for 24 hours.[1]
Step 3: Conversion to 3,4,8-Tribromo-2-(trifluoromethyl)quinoline
-
Treat the resulting 3,8-dibromo-2-(trifluoromethyl)-4-quinolone with 1.1 equivalents of phosphoryl bromide (POBr₃) at 150 °C for 2 hours to obtain the final product.[1]
Quantitative Data Summary
| Product | Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Yield (%) | Isomer Ratio | Reference |
| Mixture of bromo-isomers | NBS | H₂SO₄ | - | 0 to RT | 12-24 | Variable | Mixture | General Protocol |
| 3,4,8-Tribromo-2-(trifluoromethyl)quinoline | Br₂ then POBr₃ | Acetic Acid | - | Reflux then 150 | 24 then 2 | Good | Not Applicable | [1] |
Visualizations
Caption: General experimental workflow for the bromination of 2-(trifluoromethyl)quinoline.
Caption: Factors influencing the regioselective bromination of 2-(trifluoromethyl)quinoline.
References
Technical Support Center: Overcoming Poor Solubility of 7-Bromo-2-(trifluoromethyl)quinoline in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments, particularly those related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of this compound can be attributed to several factors inherent to its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] Additionally, the presence of a bromine atom and a trifluoromethyl group, both of which are lipophilic, further decreases its affinity for water.[2] Strong intermolecular forces in the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1]
Q2: What are the initial steps to improve the solubility of this compound for my assays?
A2: Several effective methods can be employed to enhance the solubility of this compound. These can be broadly categorized as physical and chemical modifications. Common initial approaches include:
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Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.
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pH Adjustment: As quinolines are typically weak bases, decreasing the pH of the aqueous solution can lead to protonation of the nitrogen atom, forming a more soluble salt.[1]
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Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can be added to the assay buffer to help maintain the compound's solubility by forming micelles that encapsulate the hydrophobic molecules.
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
This is a common issue known as "crashing out" and occurs when a compound that is stable in a high-concentration organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation.
Possible Causes & Solutions:
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High Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, and ideally below 0.5%. Higher concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate upon dilution.
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High Final Compound Concentration: The final concentration of your compound may exceed its aqueous solubility limit. Try lowering the final concentration to a range where it remains soluble.
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Improper Dilution Method: Instead of a single large dilution step, try a serial dilution approach. Prepare an intermediate dilution of your DMSO stock in the assay buffer with a higher DMSO concentration, and then perform the final dilution to the desired concentration.
Issue 2: I am observing inconsistent results in my cell-based or enzyme inhibition assay.
Inconsistent results are a common consequence of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the cells or enzyme will be lower and more variable than the intended concentration.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Possible Causes & Solutions:
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Compound Precipitation: Even if not immediately visible, micro-precipitates can form and significantly impact the effective concentration.
-
Action: Perform a solubility test by preparing the highest concentration of your compound in the final assay buffer and visually inspecting for precipitation over the time course of your experiment.
-
-
Sub-optimal Assay Conditions:
-
Action: For enzyme assays, ensure the enzyme is stable and active in the presence of the final DMSO concentration. Run a control with just the vehicle (DMSO) to assess its effect on enzyme activity.[3]
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Action: For cell-based assays, determine the maximum tolerable DMSO concentration for your specific cell line.
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Data Presentation
Table 1: Solubility of Structurally Similar Quinoline Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Soluble | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Soluble | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | DMSO | Soluble | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | Water | Limited Solubility | [4] |
| 5-Chloro-8-hydroxyquinoline | Water | 0.05 mg/mL | [1] |
| 5-Chloro-8-hydroxyquinoline | Ethanol | 10.2 mg/mL | [1] |
Table 2: Impact of Solubilization Techniques on a Hypothetical Poorly Soluble Quinoline Derivative
| Technique | Conditions | Fold Increase in Aqueous Solubility (Illustrative) |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 |
| pH Adjustment | pH 2 units below pKa | 10 - 1000 |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin | 50 - 5000 |
| Solid Dispersion | 1:4 drug-to-polymer ratio (e.g., PVP K30) | 100 - 10000 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium
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Sterile microcentrifuge tubes
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96-well cell culture plates
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Create an Intermediate Dilution Plate:
-
Create an intermediate dilution plate to lower the DMSO concentration gradually. For example, dilute the 10 mM stock solution 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO.
-
-
Perform Serial Dilutions:
-
Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.
-
-
Add to Cells:
-
Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.
-
-
Vehicle Control:
-
Prepare a "vehicle control" by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
-
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a poorly soluble compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound stock solution in 100% DMSO
-
Assay buffer (optimized for pH, ionic strength, and enzyme stability)
-
Cofactors (if required by the enzyme)
-
96-well microplates (plate type depends on the detection method)
-
Microplate reader
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for a biochemical enzyme inhibition assay.
Procedure:
-
Prepare Solutions:
-
Dissolve the enzyme and substrate in the appropriate assay buffer.
-
Prepare a serial dilution of the this compound DMSO stock solution.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed amount of the enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control with the same final DMSO concentration).
-
Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate to each well.
-
-
Monitor the Reaction:
-
Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
Technical Support Center: Optimization of Suzuki Coupling Conditions for Bromoquinolines
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromoquinoline is showing low or no conversion. What are the common causes?
A1: Low or no conversion in the Suzuki coupling of bromoquinolines can stem from several factors. A primary concern is the potential for the quinoline nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1] Additionally, ensure your reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere, as palladium catalysts are sensitive to oxygen and moisture. Other factors to consider include the choice of catalyst, ligand, base, and solvent system, which may not be optimal for your specific bromoquinoline substrate.
Q2: I am observing a significant amount of a dehalogenated quinoline byproduct. How can I minimize this?
A2: The formation of a dehalogenated product, where the bromine atom is replaced by hydrogen, is a common side reaction known as hydrodehalogenation. This can be caused by the presence of water or other protic sources in the reaction mixture. Optimizing the base and ensuring strictly anhydrous conditions can help minimize this side reaction. The choice of ligand can also play a role; employing bulky, electron-rich phosphine ligands can sometimes suppress this pathway.
Q3: Homocoupling of my boronic acid is a major side product. What can I do to prevent it?
A3: Homocoupling, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen. Thoroughly degassing your solvents and reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) is crucial. Additionally, using the correct stoichiometry of reagents, typically a slight excess of the boronic acid (1.1-1.5 equivalents), can help favor the desired cross-coupling reaction.
Q4: Can the position of the bromine atom on the quinoline ring affect the reaction?
A4: Yes, the position of the bromine atom can significantly influence the reactivity of the bromoquinoline. The electronic and steric environment of the C-Br bond will affect the rate of oxidative addition, a key step in the catalytic cycle. For instance, a bromine atom at a more electron-deficient position may react more readily. Optimization of reaction conditions may be necessary for different bromoquinoline isomers.
Q5: What are the most effective palladium catalysts and ligands for the Suzuki coupling of bromoquinolines?
A5: A variety of palladium catalysts and ligands can be effective, and the optimal choice often depends on the specific bromoquinoline and boronic acid used. Commonly used palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like Pd(dppf)Cl₂. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are often effective for challenging substrates like heteroaromatic halides due to their steric bulk and electron-rich nature, which can promote the catalytic cycle and mitigate catalyst inhibition.[1]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Screen different palladium catalysts and ligands. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis. Bulky ligands can disfavor this coordination and promote the desired catalytic cycle.[1] |
| Inactive Catalyst | Ensure proper handling and storage of the palladium catalyst. Use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species. | Palladium catalysts can be sensitive to air and moisture, leading to deactivation. |
| Suboptimal Base | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu. The choice of base can be critical for activating the boronic acid. | The base activates the boronic acid for transmetalation. The optimal base can vary depending on the substrates and solvent. |
| Poor Solubility | Choose a solvent system where all reactants are soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, or mixtures with water. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Insufficient Temperature | Gradually increase the reaction temperature. Most Suzuki couplings with bromoquinolines are run at elevated temperatures (80-110 °C). | Higher temperatures can overcome activation energy barriers and increase reaction rates. |
Issue 2: Formation of Byproducts (Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere. | Water and other protic sources can lead to hydrodehalogenation of the bromoquinoline. |
| Oxygen in the Reaction | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen). | Oxygen can promote the homocoupling of the boronic acid. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.2 equivalents). | An excess of the boronic acid can help to outcompete the homocoupling side reaction. |
| Inappropriate Base | If dehalogenation is significant, try a milder base like K₂CO₃ or Cs₂CO₃. | Stronger bases may sometimes promote side reactions. |
Data Presentation
Table 1: Optimized Conditions for Suzuki Coupling of Various Bromoquinolines
| Bromoquinoline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | ~90 |
| 6-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | ~85 |
| 5,7-Dibromoquinoline (Monosubstitution) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | ~75 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | >80 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline[2]
Materials:
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3-Bromoquinoline (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
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Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-bromoquinoline, the substituted phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile[3]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add 6-bromo-4-chloroquinoline-3-carbonitrile, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling of bromoquinolines.
Caption: Simplified Suzuki coupling catalytic cycle with potential quinoline inhibition.
References
Avoiding dehalogenation during reactions with 7-Bromo-2-(trifluoromethyl)quinoline
Welcome to the technical support center for 7-Bromo-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges, with a particular focus on avoiding dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated quinoline derivative. The presence of a bromine atom at the 7-position provides a reactive handle for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 2-position influences the reactivity of the quinoline ring system. This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of more complex molecules with potential biological activity or specific photophysical properties.
Q2: What is dehalogenation and why is it a concern when working with this compound?
Dehalogenation is an undesired side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom, leading to the formation of 2-(trifluoromethyl)quinoline. This byproduct reduces the yield of the desired product and can complicate purification. N-heterocyclic halides, especially those with electron-withdrawing groups like the trifluoromethyl group, can be more susceptible to dehalogenation in certain cross-coupling reactions.
Q3: Which types of reactions are prone to dehalogenation with this substrate?
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common reactions where dehalogenation of this compound can be a significant side reaction. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of this side reaction.
Q4: How can I detect the formation of the dehalogenated byproduct?
The dehalogenated byproduct, 2-(trifluoromethyl)quinoline, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A peak corresponding to the molecular weight of 2-(trifluoromethyl)quinoline can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show characteristic signals for the debrominated quinoline, and the disappearance of the signals corresponding to the bromo-substituted ring.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired coupled product.
-
Presence of a significant amount of 2-(trifluoromethyl)quinoline in the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Catalyst/Ligand System | Use a catalyst system known to suppress dehalogenation. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Base is too Strong or a Hydride Source | Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices. |
| Solvent Effects | Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If an alcohol is necessary as a solvent, consider using it in a mixed solvent system and at lower concentrations. |
| High Reaction Temperature or Long Reaction Time | Optimize the reaction temperature and time. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop it once the starting material is consumed. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination with Evidence of Dehalogenation
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of both the desired amino-quinoline and the dehalogenated byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ligand Choice | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) which are known to promote the desired C-N bond formation over dehalogenation. |
| Base Selection | Strong, non-nucleophilic bases are typically required. However, if dehalogenation is an issue, screening different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is recommended. |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
Issue 3: Dehalogenation and/or Alkyne Homocoupling in Sonogashira Coupling
Symptoms:
-
Formation of 2-(trifluoromethyl)quinoline.
-
Presence of alkyne dimers (Glaser coupling product).
-
Low yield of the desired alkynylated quinoline.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Copper Co-catalyst | While traditional Sonogashira protocols use a copper co-catalyst, this can promote alkyne homocoupling. Consider a copper-free Sonogashira protocol. |
| Atmosphere | If using a copper co-catalyst, it is crucial to maintain a strictly inert atmosphere to minimize oxidative homocoupling. |
| Base and Solvent | An amine base such as triethylamine or diisopropylethylamine is commonly used and can also act as a solvent. The choice of base and solvent can influence the reaction outcome, so screening may be necessary. |
| Catalyst and Ligand | A variety of palladium catalysts and phosphine ligands can be used. For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands may be beneficial. |
Experimental Protocols
The following protocols are recommended as starting points for reactions with this compound and are based on successful procedures for analogous compounds. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using a catalyst system known to minimize dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOt-Bu to an oven-dried Schlenk flask.
-
Add the palladium precatalyst and ligand, followed by this compound and the amine.
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a Related Brominated 2-(Trifluoromethyl)quinoline
The following protocol for a three-fold Sonogashira reaction of 3,4,8-tribromo-2-(trifluoromethyl)quinoline demonstrates conditions that may be adaptable for this compound.[1]
Materials:
-
3,4,8-Tribromo-2-(trifluoromethyl)quinoline (0.22 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 5.0 equiv)
-
PdCl₂(PPh₃)₂ (0.022 mmol, 0.1 equiv)
-
CuI (0.044 mmol, 0.2 equiv)
-
Triethylamine (2.2 mL)
-
THF (2.2 mL)
Procedure:
-
A solution of 3,4,8-tribromo-2-(trifluoromethyl)quinoline, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI in a mixture of triethylamine and THF was stirred at room temperature for 24 hours.[1]
-
The solvent was evaporated under reduced pressure.[1]
-
The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate mixtures) to afford the tris-alkynylated quinoline.[1]
Data Presentation
The following tables summarize reaction conditions and yields for cross-coupling reactions of bromoquinolines and related heteroaryl bromides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Various Bromo-Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [2] |
| 3-Bromoquinoline | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85 | [2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 61-91 | |
| 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Toluene | 100 | 70-85 |
Table 2: Buchwald-Hartwig Amination of Bromoquinolines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 80 | 75-90 | |
| 3-Bromoquinoline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 90 | [2] |
Table 3: Sonogashira Coupling of Brominated 2-(Trifluoromethyl)quinolines[1]
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | RT | 6 | 93 |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | 1-Hexyne | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | RT | 6 | 91 |
| 3,4,8-Tribromo-2-(trifluoromethyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | RT | 24 | 75 |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the reactions of this compound.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low yields due to dehalogenation.
References
Technical Support Center: Scalable Synthesis of 7-Bromo-2-(trifluoromethyl)quinoline
Welcome to the Technical Support Center for the scalable synthesis of 7-Bromo-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process.
Proposed Scalable Synthetic Pathway
A robust and scalable three-step synthesis is proposed, commencing with a Gould-Jacobs reaction, followed by chlorination and subsequent dehalogenation.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This step utilizes the Gould-Jacobs reaction, a thermal cyclization method for producing 4-hydroxyquinolines.[1][2]
Methodology:
-
In a suitable high-temperature reactor, 3-bromoaniline is reacted with a slight excess of ethyl 4,4,4-trifluoroacetoacetate.
-
The initial condensation is typically performed at 100-140°C.
-
The resulting intermediate undergoes thermal cyclization at a higher temperature, generally in the range of 250-300°C, often in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[3]
-
The reaction progress should be monitored by a suitable analytical technique like HPLC or TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by slurry washing.
Step 2: Synthesis of 7-Bromo-4-chloro-2-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent.
Methodology:
-
7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]
-
The reaction is typically carried out in excess POCl₃, which can also serve as the solvent, or in a high-boiling inert solvent.
-
The reaction mixture is heated to reflux (around 110°C for neat POCl₃) for several hours.
-
Reaction completion is monitored by TLC or HPLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
The final step involves the reductive dehalogenation of the 4-chloro substituent.
Methodology:
-
7-Bromo-4-chloro-2-(trifluoromethyl)quinoline is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A catalyst, such as Palladium on carbon (Pd/C), is added to the mixture.
-
A hydrogen source is introduced, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography or recrystallization.
Troubleshooting Guides and FAQs
Step 1: Gould-Jacobs Reaction
Q1: The yield of the initial condensation product is low. What could be the issue?
A1: Low yields in the initial condensation can be due to several factors:
-
Incomplete Reaction: Ensure a slight excess of the ethyl 4,4,4-trifluoroacetoacetate is used to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]
-
Reagent Quality: Use fresh, high-purity 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Moisture: Ensure anhydrous conditions, as water can interfere with the condensation.
Q2: The cyclization step is not going to completion or is producing significant tar. How can I optimize this?
A2: The high temperatures required for the cyclization can lead to incomplete reactions or degradation.[3]
-
Temperature Optimization: Gradually increase the reaction temperature. The typical range is 250-300°C.[3] However, prolonged heating at very high temperatures can cause decomposition. Finding the optimal balance between temperature and reaction time is crucial.
-
Heating Method: Microwave irradiation can sometimes provide more efficient and uniform heating, potentially leading to higher yields and shorter reaction times compared to conventional heating.[6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.[3]
-
Solvent Choice: Using a high-boiling, inert solvent ensures even heat distribution and can prevent localized overheating.
Q3: The final 4-hydroxyquinoline product is difficult to purify. What are the best methods?
A3: Purification can be challenging due to the product's properties and potential impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol is often effective.
-
Column Chromatography: If the product is an oil or contains persistent impurities, column chromatography on silica gel can be used.[3]
-
Trituration: For oily products, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[3]
Step 2: Chlorination with POCl₃
Q1: The chlorination reaction is sluggish or incomplete. How can I improve the conversion?
A1: Incomplete chlorination can be addressed by:
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (reflux) for an adequate amount of time. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Reagent Excess: Using a larger excess of POCl₃ can help drive the reaction to completion.
-
Additives: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can accelerate the reaction.[7]
Q2: The workup of the POCl₃ reaction is difficult, and I'm getting low recovery of my product.
A2: The workup of POCl₃ reactions requires careful handling.
-
Quenching: The quenching of excess POCl₃ with ice-water is highly exothermic and must be done slowly and with efficient cooling to prevent degradation of the product.
-
Neutralization: Ensure the pH of the aqueous solution is sufficiently basic after neutralization to precipitate the product completely. The product may be soluble in acidic conditions.
-
Extraction: If the product has some water solubility, perform multiple extractions with a suitable organic solvent to maximize recovery.
Q3: I am observing the formation of dark-colored byproducts. What is the cause?
A3: Dark byproducts are often due to decomposition at high temperatures.[4]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can lead to increased byproduct formation. Monitor the reaction and work it up as soon as the starting material is consumed.
Step 3: Dechlorination
Q1: The dechlorination reaction is slow or incomplete.
A1: Several factors can influence the rate and completeness of the dechlorination.
-
Catalyst Activity: Ensure the Pd/C catalyst is active. Using a fresh batch of catalyst is recommended. The catalyst loading may also need to be optimized.
-
Hydrogen Source: If using hydrogen gas, ensure a constant and sufficient flow. For transfer hydrogenation, a sufficient excess of the hydrogen donor (e.g., ammonium formate) should be used.
-
Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol or acetic acid are commonly used.
-
Temperature: Gentle heating can sometimes accelerate the reaction, but high temperatures should be avoided to prevent side reactions.
Q2: I am seeing byproducts in my final product after dechlorination.
A2: Byproducts can arise from over-reduction or incomplete reaction.
-
Over-reduction: In some cases, the bromine atom can also be removed. Careful monitoring of the reaction and using milder conditions can help prevent this.
-
Incomplete Reaction: If starting material remains, the reaction may need to be run for a longer time or with a higher catalyst loading.
-
Purification: Final purification by column chromatography or recrystallization is often necessary to remove any remaining impurities.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Typical Yield (%) | Reference(s) |
| 1. Gould-Jacobs Reaction | 3-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate | Dowtherm A or diphenyl ether (solvent) | 250 - 300 | 50 - 70 | [3],[1] |
| 2. Chlorination | 7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | POCl₃ | ~110 (reflux) | 80 - 95 | [4],[5] |
| 3. Dechlorination | 7-Bromo-4-chloro-2-(trifluoromethyl)quinoline | Pd/C, H₂ (gas) or Ammonium formate, Ethanol/Acetic Acid | 25 - 50 | >90 | - |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Visualizations
Caption: Proposed workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for the Gould-Jacobs reaction step.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoromethylation of Quinolines: A Technical Support Center for Researchers
Welcome to the technical support center for the trifluoromethylation of quinoline precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the vital trifluoromethyl group onto quinoline scaffolds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction on a quinoline precursor is not working or giving very low yields. What are the general factors to consider?
A1: Several factors can contribute to low or no product formation in a trifluoromethylation reaction. Key aspects to investigate include:
-
Reagent Choice and Quality: The reactivity of trifluoromethylating reagents varies significantly. Ensure the chosen reagent (e.g., electrophilic, nucleophilic, or radical) is appropriate for your specific quinoline substrate and that it has not degraded. For instance, some reagents are sensitive to moisture and air.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Trifluoromethylation reactions can be sensitive to subtle changes in these parameters. Optimization is often necessary for each specific substrate.
-
Catalyst Activity: If using a catalyzed reaction (e.g., copper or photoredox), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
-
Substrate Reactivity: The electronic and steric properties of your quinoline precursor play a crucial role. Electron-rich quinolines are generally more reactive towards electrophilic trifluoromethylating agents, while electron-deficient ones may require nucleophilic or radical approaches.
-
Atmosphere: Some reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon). Conversely, some radical reactions may be initiated by air.
Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity of my reaction?
A2: Achieving high regioselectivity in the functionalization of quinolines can be challenging.[1][2] Strategies to improve selectivity include:
-
Directing Groups: The presence of directing groups on the quinoline ring can significantly influence the position of trifluoromethylation.[1]
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of metal, ligand, and additives can steer the reaction to a specific position.[1][3]
-
Reagent Type: The type of trifluoromethylating reagent can influence regioselectivity. For instance, radical trifluoromethylation often favors electron-deficient positions.[4]
-
Reaction Conditions: Modifying the solvent and temperature can sometimes alter the regiochemical outcome.[1]
Q3: How do I effectively monitor the progress of my trifluoromethylation reaction?
A3: Thin-Layer Chromatography (TLC) is a common and rapid method for monitoring reaction progress. However, due to the similar polarities of starting materials and products, co-elution can be an issue.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more accurate monitoring. For reactions involving fluorine, 19F NMR spectroscopy is a powerful tool to directly observe the formation of the trifluoromethylated product.[6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered with different classes of trifluoromethylating reagents.
Electrophilic Trifluoromethylation (e.g., Togni's and Umemoto's Reagents)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the quinoline precursor.[7] 2. Degradation of the electrophilic reagent.[7] 3. Inappropriate reaction conditions (temperature, solvent).[8] 4. For photoredox reactions, inefficient light absorption or catalyst deactivation.[9] | 1. For electron-deficient quinolines, consider using a different class of reagent. 2. Use freshly opened or properly stored reagent. Some reagents are sensitive to moisture. 3. Screen different solvents and temperatures. Some reactions benefit from heating, while others require cooling. 4. Ensure the light source has the correct wavelength and intensity. Use degassed solvents and high-purity catalyst. |
| Side Product Formation (e.g., dimerization, decomposition) | 1. Reaction temperature is too high. 2. Presence of water or other nucleophiles that can react with the reagent. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. |
| Difficulty in Purification | 1. Similar polarity of the product and unreacted starting material or byproducts.[5] | 1. Optimize column chromatography conditions (e.g., try a different solvent system or stationary phase).[5] 2. Consider recrystallization or preparative HPLC.[5] |
Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent - TMSCF3)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient generation of the trifluoromethyl anion.[10] 2. Poor reactivity of the quinoline precursor (e.g., lack of a suitable leaving group for substitution). 3. Catalyst deactivation in copper-catalyzed reactions.[10] | 1. Ensure the fluoride source (e.g., TBAF, CsF) is anhydrous and added correctly. 2. This method is often used for the trifluoromethylation of haloquinolines or activated quinolines. 3. Use high-purity copper salts and ligands. Degas the reaction mixture thoroughly. |
| Formation of Protodefluorinated Byproducts | 1. Presence of protic impurities (e.g., water) that can quench the trifluoromethyl anion. | 1. Use rigorously dried solvents and reagents. |
Radical Trifluoromethylation (e.g., Langlois' Reagent - CF3SO2Na)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient generation of the trifluoromethyl radical.[11][12] 2. Presence of radical inhibitors. 3. Unsuitable oxidant or reaction conditions.[11][12] | 1. Ensure the oxidant (e.g., t-BuOOH, I2O5) is active and used in the correct stoichiometry.[12][13] 2. Purify starting materials and solvents to remove potential inhibitors. 3. Screen different oxidants and optimize the reaction temperature and concentration. |
| Poor Regioselectivity | 1. Multiple reactive sites on the quinoline ring are accessible to the trifluoromethyl radical.[4] | 1. Modify the substituents on the quinoline to electronically or sterically favor a specific position. 2. In some cases, changing the solvent can influence regioselectivity.[4] |
| Reaction is not Reproducible | 1. Sensitivity to trace impurities or atmospheric oxygen. | 1. Use high-purity reagents and solvents. Control the reaction atmosphere (e.g., inert gas or air, depending on the specific protocol). |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for different trifluoromethylation methods on quinoline precursors.
Table 1: Copper-Catalyzed Trifluoromethylation of Haloquinolines
| Quinoline Substrate | CF3 Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodoquinoline | TMSCF3 | CuI (10) | 1,10-Phenanthroline (20) | DMF | 100 | 12 | 85 |
| 4-Bromoquinoline | CF3CO2K | CuI (20) | N/A | NMP | 120 | 24 | 78 |
| 6-Chloroquinoline | TMSCF3 | Cu(OAc)2 (15) | Pyridine (30) | DMSO | 110 | 18 | 65 |
Table 2: Photoredox-Catalyzed C-H Trifluoromethylation of Quinolines
| Quinoline Substrate | CF3 Source | Photocatalyst (mol%) | Additive | Solvent | Light Source | Time (h) | Yield (%) |
| Quinoline | CF3SO2Cl | fac-[Ir(ppy)3] (1) | K2CO3 | MeCN | Blue LED | 24 | 72 |
| 4-Methylquinoline | Togni's Reagent I | Ru(bpy)3Cl2 (2) | N/A | CH2Cl2 | 26W CFL | 18 | 68 |
| 8-Aminoquinoline | CF3SO2Na | None | Air | MeCN/H2O | Visible Light | 48 | 75[5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Iodoquinoline with TMSCF3[10]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 2-iodoquinoline (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of TMSCF3 (1.5 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-trifluoromethylquinoline.
Protocol 2: Photoredox C-H Trifluoromethylation of Quinoline with CF3SO2Cl[9]
-
Reaction Setup: In a 10 mL vial, dissolve quinoline (0.5 mmol) and fac-[Ir(ppy)3] (0.005 mmol, 1 mol%) in anhydrous and degassed acetonitrile (5 mL).
-
Reagent Addition: Add K2CO3 (1.0 mmol) and trifluoromethanesulfonyl chloride (CF3SO2Cl, 1.0 mmol).
-
Reaction: Seal the vial and place it approximately 5 cm from a blue LED lamp. Stir the reaction at room temperature for 24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over MgSO4, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the trifluoromethylated quinoline products.
Protocol 3: Radical Trifluoromethylation of 4-tert-Butylpyridine with Langlois' Reagent[11]
Note: This protocol for a pyridine derivative is readily adaptable to many quinoline systems.
-
Reaction Setup: To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water (H2O) (0.2 M), add sodium trifluoromethanesulfinate (CF3SO2Na, 3.0 equiv).[11]
-
Reagent Addition: Slowly add tert-butyl hydroperoxide (TBHP, 70 wt. % in H2O, 5.0 equiv) to the stirring mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 3-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography to isolate the trifluoromethylated product.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for trifluoromethylation reactions on quinoline precursors.
Logical Relationship of Trifluoromethylation Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective remote C–H trifluoromethylation of aminoquinolines with CF3SO2Na under visible light irradiation in the absence of an external photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. brynmawr.edu [brynmawr.edu]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Quinoline Synthesis
Welcome to the technical support center for managing reaction exotherms in large-scale quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the thermal challenges associated with the scale-up of key quinoline synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: Why are large-scale quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, prone to dangerous exotherms?
A1: The Skraup and Doebner-von Miller syntheses involve highly exothermic steps. In the Skraup reaction, the dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps release a significant amount of heat.[1][2] Similarly, the Doebner-von Miller reaction involves acid-catalyzed condensations that can be vigorous.[3][4] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, pressure build-up, and potentially a thermal runaway reaction if not properly controlled.[5]
Q2: What are the immediate signs of a runaway reaction, and what emergency actions should be taken?
A2: Signs of a runaway reaction include a sudden, uncontrolled rise in temperature and pressure, vigorous boiling even after removal of the heat source, and the evolution of large volumes of gas.[5] If a runaway reaction is suspected, immediate actions should be taken, prioritizing safety:
-
If safely possible, immerse the reaction flask in an ice-water bath to initiate rapid cooling.[5]
-
Ensure adequate ventilation and be prepared for a sudden increase in pressure by having appropriate venting in place.[5]
-
Always work behind a blast shield when performing reactions with known thermal hazards.[5]
Q3: How can I proactively manage the exotherm in a large-scale Skraup synthesis?
A3: Proactive management of the Skraup reaction exotherm is crucial for safety and product yield. Key preventative measures include:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's exothermicity.[1][5] It is thought to act as an oxygen carrier, which slows down the oxidation step.[5]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A typical sequence is to add aniline, ferrous sulfate, and glycerol, followed by the slow and careful addition of sulfuric acid with cooling.[1][5]
-
Gradual Heating: Initially, the mixture should be heated gently. Once the reaction begins (often indicated by boiling), the external heat source should be removed. The heat generated by the reaction itself should be sufficient to sustain boiling for a period. Heat should only be reapplied after the initial, most vigorous phase of the exotherm has subsided.[1][5]
Q4: Are there safer, alternative methods for large-scale quinoline synthesis that avoid strong exotherms?
A4: Yes, several modern and "greener" synthetic routes to quinolines have been developed that offer milder reaction conditions. The Friedländer synthesis, for instance, generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions and allows for greater control over the substitution pattern.[6] While it requires the pre-synthesis of 2-aminoaryl aldehydes or ketones, the trade-off in terms of safety and predictability can be significant for large-scale production.[6] Additionally, methods employing microwave irradiation or the use of ionic liquids as both solvent and catalyst have been shown to reduce reaction times and improve yields, often with better temperature control.[1]
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm and Tar Formation in Skraup Synthesis
Symptoms:
-
Rapid, uncontrolled temperature increase.
-
Vigorous, difficult-to-control boiling.
-
Formation of a thick, black, tarry substance, complicating product isolation.[5][7]
Root Causes:
-
Inefficient heat removal due to the large scale of the reaction.
-
Too rapid addition of sulfuric acid or the oxidizing agent.
-
Lack of a moderating agent.
-
Excessively high initial heating temperature.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Heat Transfer | Ensure efficient stirring with an overhead mechanical stirrer. Use a jacketed reactor with a circulating coolant. | Improved temperature homogeneity and more effective heat dissipation. |
| Reagent Addition | Add sulfuric acid and any oxidizing agent (e.g., nitrobenzene) slowly and in portions, with continuous monitoring of the internal temperature. | A more controlled and gradual release of heat, preventing a rapid temperature spike. |
| Moderator | Always include a moderator like ferrous sulfate in the reaction mixture before adding acid.[1][5] | A less violent reaction that proceeds more smoothly over a longer period.[5] |
| Temperature Control | Initiate the reaction with gentle heating and remove the external heat source once the exotherm begins.[1][5] | The reaction is sustained by its own heat of reaction, preventing overheating from an external source. |
Issue 2: Exotherm and Polymerization in Doebner-von Miller Synthesis
Symptoms:
-
A vigorous, exothermic reaction upon the addition of the α,β-unsaturated carbonyl compound.[3]
-
Formation of polymeric byproducts, leading to a thick, tarry reaction mixture and low yields of the desired quinoline.[3]
Root Causes:
-
Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]
-
The reaction is often heated, which can accelerate polymerization if not well-controlled.[3]
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Reagent Addition | Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[3] | Minimizes the concentration of the carbonyl compound at any given time, reducing the rate of polymerization. |
| Temperature Management | If the reaction is highly exothermic, consider initial cooling during the addition of the carbonyl compound.[3] | Better control over the reaction rate and suppression of side reactions. |
| Biphasic System | Consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase, thereby reducing its polymerization in the acidic aqueous phase. | Increased yield of the desired quinoline product by minimizing byproduct formation. |
Data Presentation
Table 1: Comparative Yields for Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield | Key Challenges |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh, highly acidic, high temperatures (>150°C), highly exothermic[6] | Often low to moderate, can be variable[6][8] | Violent reaction, tar formation, limited scope[6][9] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, often requires heating[3][10] | Moderate to good[10] | Exothermic, polymerization of carbonyl compound[3] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Milder, can be acid or base-catalyzed[6] | Generally good to excellent[6] | Requires pre-synthesis of starting materials[6] |
| Combes | Aniline, β-Diketone | Strongly acidic conditions for cyclization[9][10] | Good to excellent[10] | Can produce isomeric mixtures with unsymmetrical diketones[9] |
Experimental Protocols
Protocol 1: Large-Scale Skraup Synthesis of Quinoline with Exotherm Management
Warning: This reaction is highly exothermic and potentially violent. It should only be performed by trained personnel with appropriate safety precautions, including a blast shield and a robust cooling system.
Materials:
-
Aniline (1.0 mole)
-
Glycerol (2.6 moles)
-
Nitrobenzene (0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)[6]
Procedure:
-
In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Begin stirring the mixture to ensure homogeneity.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
Slowly add the concentrated sulfuric acid in portions through the dropping funnel over a period of at least 1-2 hours. Monitor the internal temperature closely and maintain it below 100°C during the addition.
-
Once the acid addition is complete, remove the cooling bath and gently heat the mixture in a fume hood.
-
The reaction is highly exothermic and will begin to boil. Immediately remove the external heat source and allow the reaction to proceed under its own heat.[1][5]
-
If the reaction becomes too vigorous, use a wet towel or re-immerse the flask in the cooling bath to moderate the temperature.[1]
-
After the initial vigorous reaction has subsided (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[5]
-
Allow the reaction mixture to cool to room temperature before proceeding with the workup, which typically involves making the solution strongly alkaline and performing a steam distillation to isolate the quinoline.[1][5]
Mandatory Visualizations
Caption: Troubleshooting workflow for an unexpected reaction exotherm.
Caption: Key factors influencing the severity of reaction exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability issues of 7-Bromo-2-(trifluoromethyl)quinoline in solution
Welcome to the technical support center for 7-Bromo-2-(trifluoromethyl)quinoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution. The following information is based on general principles of chemical stability for halogenated and trifluoromethylated quinolines, as specific experimental stability data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Quinoline derivatives are weak bases, and their solubility and stability can be pH-dependent.[1][2][3][4] Extreme pH values (highly acidic or alkaline) may lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation by providing the energy needed to overcome activation barriers for decomposition reactions, such as cleavage of the carbon-bromine bond.[5]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical decomposition.[5] Bromoaromatic compounds can be susceptible to photolytic cleavage of the C-Br bond.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions, and reactive impurities in the solvent can also lead to degradation.
-
Presence of Nucleophiles or Bases: Strong nucleophiles or bases can react with the compound, potentially leading to substitution of the bromine atom or hydrolysis of the trifluoromethyl group.[5]
Q2: I am observing the formation of an unknown impurity in my solution of this compound over time. What could be the cause?
A2: The formation of impurities over time is a common indicator of compound instability. Based on the structure of this compound, potential degradation pathways could include:
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group can be susceptible to hydrolysis, particularly under basic conditions, which would result in the formation of a carboxylic acid derivative.[6][7][8][9]
-
Debromination: The bromine atom could be replaced by a hydrogen atom, especially if reducing agents are present or under certain photochemical conditions.
-
Nucleophilic Substitution: If your solution contains nucleophiles (e.g., from additives or impurities), they could displace the bromine atom.[5]
-
Photodegradation: If the solution is exposed to light, various photoproducts could be formed.
To identify the impurity, we recommend using analytical techniques such as LC-MS or GC-MS to determine its molecular weight and fragmentation pattern.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solution, we recommend the following storage conditions:
-
Temperature: Store solutions at a low temperature, such as 2-8 °C or frozen, to minimize thermal degradation.
-
Light: Protect the solution from light by using amber vials or by storing it in the dark.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: If possible, buffer the solution to a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Protic Solvent (e.g., Methanol, Water)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvolysis | Switch to an aprotic solvent such as DMSO, DMF, or acetonitrile. | Reduced rate of degradation. |
| pH-related instability | If using an aqueous or alcoholic solution, check the pH and adjust to a neutral range (pH 6-8) using a suitable buffer.[1][3][4] | Stabilization of the compound if degradation is acid or base-catalyzed. |
| Presence of impurities in the solvent | Use high-purity, anhydrous solvents. | Elimination of degradation caused by reactive impurities. |
Issue 2: Compound Degradation During a Reaction at Elevated Temperature
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition | Lower the reaction temperature and extend the reaction time. If possible, use a more active catalyst that allows for lower reaction temperatures.[5] | Minimized thermal degradation of the starting material and product. |
| Reaction with Base/Nucleophile | If the reaction involves a strong base or nucleophile, consider using a weaker, non-nucleophilic base or protecting the sensitive functional groups.[5] | Reduced formation of byproducts from unwanted side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in a Specific Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials to minimize the effects of repeated sampling from a single container.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to ambient light, protected from light).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze one of the vials using a validated HPLC method to determine the initial purity of the compound.
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the purity of the compound at each time point to the initial purity. Calculate the percentage of degradation over time for each condition.
Visualizations
Caption: Key factors that can influence the stability of this compound in solution.
Caption: A decision-making workflow for troubleshooting stability issues with this compound solutions.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 2. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characterization: A Comparative Guide to 7-Bromo-2-(trifluoromethyl)quinoline and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 7-Bromo-2-(trifluoromethyl)quinoline and two structurally related alternatives: 2-(trifluoromethyl)quinoline and 7-bromoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of quinoline-based compounds.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 2-(trifluoromethyl)quinoline and 7-bromoquinoline. These compounds serve as valuable benchmarks for predicting the spectral features of this compound. The electron-withdrawing nature of the trifluoromethyl group generally leads to a downfield shift of protons, particularly those in close proximity, while the bromine atom also exerts a deshielding effect.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-(trifluoromethyl)quinoline | CDCl₃ | H-3 | 7.75 | d | 8.8 |
| H-4 | 8.37 | d | 8.8 | ||
| H-5 | 7.92 | d | 8.0 | ||
| H-6 | 7.69 | td | 8.2, 1.2 | ||
| H-7 | 7.81-7.86 | m | |||
| H-8 | 8.24 | d | 8.4 | ||
| 7-bromoquinoline | CDCl₃ | H-2 | 8.91 | dd | 4.2, 1.7 |
| H-3 | 7.42 | dd | 8.2, 4.2 | ||
| H-4 | 8.13 | d | 8.2 | ||
| H-5 | 7.80 | d | 8.7 | ||
| H-6 | 7.62 | dd | 8.7, 2.0 | ||
| H-8 | 8.29 | d | 2.0 |
Experimental Protocol: ¹H NMR Spectroscopy of Quinoline Derivatives
This section outlines a standard protocol for the acquisition of ¹H NMR spectra of quinoline-based compounds.
1. Sample Preparation:
-
Weigh 5-10 mg of the quinoline derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl Sulfoxide-d₆). The choice of solvent may depend on the solubility of the compound.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-90 degrees
-
Spectral width: Sufficient to cover the entire proton chemical shift range (typically 0-12 ppm)
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16, depending on the sample concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates a typical workflow for the characterization of a substituted quinoline using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR characterization of quinoline derivatives.
Comparative NMR Analysis of 7-Bromo-2-(trifluoromethyl)quinoline and Related Analogues
For Immediate Release
This guide provides a comparative analysis of the Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-2-(trifluoromethyl)quinoline and its structural analogues. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectral data to elucidate the electronic and structural effects of substituents on the quinoline framework. The guide includes tabulated NMR data, comprehensive experimental protocols, and visualizations to aid in the interpretation of spectral information.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom and a trifluoromethyl group can significantly alter the physicochemical properties of the quinoline core, influencing its biological activity and application potential. ¹³C and ¹⁹F NMR spectroscopy are powerful tools for characterizing these molecules, providing insights into the electron distribution and steric environment within the molecule. This guide presents a comparative analysis of the NMR data for this compound against key reference compounds to understand the individual and combined effects of the bromo and trifluoromethyl substituents.
Data Presentation: ¹³C and ¹⁹F NMR Chemical Shifts
The following tables summarize the ¹³C and ¹⁹F NMR chemical shift data for this compound and its comparator molecules. All ¹³C NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS), and all ¹⁹F NMR chemical shifts are reported in ppm relative to an external standard (e.g., C₆F₆).
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline and Substituted Analogues in CDCl₃
| Carbon Position | Quinoline | 6-Bromoquinoline[1] | 2-Methylquinoline[2] | 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (in DMSO-d₆)[3] |
| C-2 | ~150.2 | ~151.2 | - | 159.8 |
| C-3 | ~121.1 | ~121.8 | - | - |
| C-4 | ~136.0 | ~136.0 | - | - |
| C-4a | ~128.2 | ~147.9 | - | - |
| C-5 | ~129.5 | ~130.3 | - | 160.9 |
| C-6 | ~126.6 | ~120.7 | - | - |
| C-7 | ~127.7 | ~132.8 | - | - |
| C-8 | ~129.4 | ~129.0 | - | - |
| C-8a | ~148.3 | ~128.5 | - | - |
| -CH₃ | - | - | - | - |
| -CF₃ | - | - | - | - |
Note: A complete experimental dataset for this compound and 2-(Trifluoromethyl)quinoline was not available in the searched literature. The data for 6-Bromoquinoline is used as a proxy to illustrate the effect of a bromine substituent on the carbocyclic ring.
Table 2: ¹⁹F NMR Chemical Shift (δ, ppm) of 2-(Trifluoromethyl)quinoline
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)quinoline | CDCl₃ | -65.9 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹³C and ¹⁹F NMR spectra of small organic molecules.
¹³C NMR Spectroscopy
Sample Preparation:
-
Weighing: Accurately weigh approximately 50-100 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette.
-
Capping: Securely cap the NMR tube.
Instrument Parameters (Bruker Spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled with a 30° pulse). For quantitative analysis, zgig (inverse-gated decoupling) is recommended.[4]
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
¹⁹F NMR Spectroscopy
Sample Preparation:
-
Dissolution: Weigh 2-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent.[5]
-
Filtration: Filter the solution into a clean NMR tube to remove any particulate matter.[5]
-
Reference Standard: An internal or external reference standard is crucial for accurate chemical shift determination. Common standards include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).[5]
Instrument Parameters:
-
Pulse Program: A standard one-pulse sequence. If proton coupling is to be removed, a proton-decoupled pulse sequence should be used.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): A wide spectral width (e.g., up to 300 ppm) is often necessary due to the large chemical shift range of ¹⁹F.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Referencing: The spectrum is referenced to an appropriate fluorine standard.
Visualizations
Logical Workflow of NMR Analysis
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.
References
Mass Spectrometry Analysis of 7-Bromo-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 7-Bromo-2-(trifluoromethyl)quinoline under various ionization techniques. The information presented herein is crucial for the structural characterization and quantification of this compound in complex matrices, which is a vital aspect of drug discovery and development. While specific experimental data for this exact molecule is not publicly available, this guide leverages established principles of mass spectrometry and data from closely related compounds to predict its fragmentation patterns and analytical characteristics.
Introduction to Mass Spectrometry of Quinolines
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For quinoline derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed, each providing unique structural insights.[1][2] EI is a "hard" ionization technique that typically induces extensive fragmentation, offering detailed structural information.[1][3] In contrast, ESI is a "soft" ionization method that usually results in the protonated molecule [M+H]+, preserving the molecular weight information.[1][2][4]
Predicted Mass Spectrometric Behavior of this compound
The structure of this compound incorporates three key features that will dictate its mass spectrometric behavior: the quinoline core, a bromine substituent, and a trifluoromethyl group.
Molecular Weight and Isotopic Pattern: The molecular formula of this compound is C₁₀H₅BrF₃N, with a monoisotopic molecular weight of approximately 274.96 g/mol . A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M+ and M+2) with nearly equal intensity, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] This distinctive isotopic signature is a powerful diagnostic tool for identifying brominated compounds.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, this compound is expected to produce a prominent molecular ion peak cluster and a series of fragment ions resulting from the cleavage of its substituents and the quinoline ring.
Key Predicted Fragments in EI-MS:
| m/z (predicted) | Ion Formula (predicted) | Description of Loss |
| 275/277 | [C₁₀H₅BrF₃N]⁺ | Molecular ion (M⁺) |
| 196 | [C₁₀H₅F₃N]⁺ | Loss of Br radical |
| 206 | [C₉H₅BrF₂N]⁺ | Loss of F radical (less likely) |
| 208 | [C₁₀H₅BrF₂]⁺ | Loss of HCN |
| 127 | [C₉H₅N]⁺ | Loss of Br and CF₃ |
| 101 | [C₈H₅]⁺ | Loss of Br, CF₃, and HCN |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
The fragmentation is likely initiated by the loss of the bromine atom, which is a common fragmentation pathway for halogenated aromatic compounds.[6] The strong electron-withdrawing nature of the trifluoromethyl group may also influence fragmentation, potentially leading to the loss of a CF₃ radical. The quinoline ring itself is known to fragment via the loss of hydrogen cyanide (HCN).[3]
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS, particularly in positive ion mode, is expected to generate the protonated molecule, [M+H]⁺, as the base peak. Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and obtain further structural information.
Key Predicted Ions in ESI-MS and ESI-MS/MS:
| m/z (predicted) | Ion Formula (predicted) | Description |
| 276/278 | [C₁₀H₆BrF₃N]⁺ | Protonated molecule [M+H]⁺ |
| 197 | [C₁₀H₆F₃N]⁺ | Loss of HBr from [M+H]⁺ |
| 207 | [C₉H₆BrF₂N]⁺ | Loss of HF from [M+H]⁺ |
Experimental Protocols
While a specific protocol for this compound is not available, a general methodology for the analysis of similar compounds by LC-MS/MS is provided below.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solution with the mobile phase.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas (N₂) at 600 L/hr, Cone gas (N₂) at 50 L/hr.
-
Acquisition Mode: Full scan for MS and product ion scan for MS/MS.
Visualizing the Process
The following diagrams illustrate the general workflow for mass spectrometry analysis and a predicted fragmentation pathway for this compound.
Caption: General workflow for LC-MS analysis.
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternatives
The choice of analytical technique depends on the research question.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative for volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS with EI would provide detailed fragmentation patterns for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.[7][8][9] This is invaluable for confirming the identity of the compound and its metabolites in complex biological samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a mass spectrometry technique, NMR provides detailed information about the chemical environment of each atom in a molecule, which is complementary to MS data for unambiguous structure determination.
Conclusion
The mass spectrometric analysis of this compound is predicted to be characterized by a distinct isotopic pattern due to the bromine atom and specific fragmentation pathways involving the loss of bromine, the trifluoromethyl group, and cleavage of the quinoline ring. The choice between EI and ESI will depend on whether detailed structural fragmentation or confirmation of the molecular weight is the primary goal. Combining mass spectrometry with other analytical techniques like NMR will provide the most comprehensive structural characterization. This guide provides a foundational understanding for researchers and professionals working with this and similar halogenated and trifluoromethylated heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempap.org [chempap.org]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scribd.com [scribd.com]
- 7. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution mass spectrometers. | Semantic Scholar [semanticscholar.org]
- 9. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 7-Bromo- and 7-Chloro-2-(Trichloromethyl)quinoline
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 7-Bromo-2-(trifluoromethyl)quinoline and 7-Chloro-2-(trifluoromethyl)quinoline. While direct comparative studies on these specific analogs are limited, this guide synthesizes available data on structurally related compounds to provide insights into their potential therapeutic applications, supported by detailed experimental protocols.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antiparasitic properties. The nature and position of substituents on the quinoline ring play a crucial role in modulating their pharmacological effects. This guide focuses on the comparative analysis of two such analogs: this compound and 7-Chloro-2-(trifluoromethyl)quinoline.
Structure-Activity Relationship and Predicted Biological Activity
The biological activity of quinoline derivatives is significantly influenced by the electronic and steric properties of their substituents. The trifluoromethyl group at the 2-position is a common feature in several biologically active quinolines, often enhancing metabolic stability and potency. The halogens at the 7-position, bromine and chlorine, are also known to impact the activity of quinoline-based drugs.
A study on the structure-activity relationships of 7-substituted 4-aminoquinolines as antimalarial agents revealed that 7-iodo and 7-bromo analogs were as active as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. In contrast, 7-fluoro and 7-trifluoromethyl analogs showed lower activity. While this study was not conducted on the 2-(trifluoromethyl)quinoline scaffold, it provides a strong indication that the biological activities of 7-Bromo- and 7-Chloro-2-(trifluoromethyl)quinoline are likely to be comparable, particularly in the context of antimalarial activity.
Quantitative Data on Related Compounds
| Compound/Derivative | Biological Activity | Cell Line/Organism | IC50/EC50 |
| 7-Chloro-4-aminoquinoline derivatives | Antimalarial | Plasmodium falciparum (chloroquine-resistant) | Potent activity |
| 2,8-bis-(trifluoromethyl)quinoline derivatives | Antimalarial | Plasmodium falciparum | More potent than chloroquine[1] |
| 7-substituted 4-aminoquinolines (Bromo and Chloro) | Antimalarial | Plasmodium falciparum | Similar activity |
| Quinoline derivatives with trifluoromethyl groups | Anticancer | Various cancer cell lines | Potent activity |
| Brominated quinolines | Anticancer | Various cancer cell lines | Significant inhibitory effects |
| 7-chloroquinoline derivatives | Anticancer | Various cancer cell lines | Potent activity |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. The following are standard protocols for evaluating the antimalarial and anticancer properties of quinoline derivatives.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
96-well black microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Parasite Culture: Synchronize the parasite culture to the ring stage.
-
Assay Setup: Add the diluted compounds to the 96-well plate. Add the parasite culture (2% hematocrit, 1% parasitemia) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of quinoline derivatives.
Potential Signaling Pathway in Cancer
Many quinoline derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway that could be modulated by these compounds.
Caption: Potential mechanism of action for anticancer quinoline derivatives.
Conclusion
Based on the available structure-activity relationship data for related compounds, it is anticipated that this compound and 7-Chloro-2-(trifluoromethyl)quinoline will exhibit comparable biological activities. Both compounds are expected to show potential as antimalarial and anticancer agents. However, without direct experimental data, this remains a well-founded prediction. Further in-depth studies, following the detailed protocols provided, are necessary to definitively quantify and compare the biological profiles of these two promising quinoline derivatives. This will enable a more conclusive assessment of their therapeutic potential and guide future drug development efforts.
References
In Vitro Efficacy of Brominated Quinolines: A Comparative Analysis Against Known Topoisomerase I Inhibitors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of a representative brominated quinoline, 7-Bromo-8-hydroxyquinoline, against established Topoisomerase I inhibitors. While specific data for 7-Bromo-2-(trifluoromethyl)quinoline remains limited in publicly accessible literature, the analysis of structurally related compounds offers valuable insights into the potential anticancer properties of this chemical class. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate objective comparison and inform future research directions.
Comparative Efficacy Data
The in vitro cytotoxic and enzyme inhibitory activities of 7-Bromo-8-hydroxyquinoline and known Topoisomerase I inhibitors are summarized below. The data highlights the potential of brominated quinolines as a scaffold for developing novel anticancer agents.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| 7-Bromo-8-hydroxyquinoline (as Cu Complex) * | MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay) | 5.3 µM | [1] |
| HCT116 (Colon Cancer) | Cytotoxicity (MTT Assay) | 6.0 µM | [1] | |
| HeLa (Cervical Cancer) | Cytotoxicity (MTT Assay) | 5.8 µM | [1] | |
| Topoisomerase I | Enzyme Inhibition | Inhibitory Effect Observed | [2][3] | |
| Camptothecin | Topoisomerase I | Enzyme Inhibition (Cell-free) | 0.68 µM | [4] |
| HT-29 (Colon Cancer) | Cytotoxicity (Colony Forming) | 10 nM | [5] | |
| SN-38 (Active metabolite of Irinotecan) | Topoisomerase I | Enzyme Inhibition (DNA Cleavage) | Most Potent (vs. CPT, TPT) | [5] |
| HT-29 (Colon Cancer) | Cytotoxicity (Colony Forming) | 8.8 nM | [5] | |
| Topotecan | Topoisomerase I | Enzyme Inhibition (DNA Cleavage) | Less Potent than CPT, SN-38 | [5] |
| HT-29 (Colon Cancer) | Cytotoxicity (Colony Forming) | 33 nM | [5] | |
| TAS-103 (Quinoline derivative) | Topoisomerase I | Enzyme Inhibition | 2 µM | [6] |
| Topoisomerase II | Enzyme Inhibition | 6.5 µM | [6] | |
| P388 (Leukemia) | Cytotoxicity | 0.0011 µM | [6] | |
| KB (Nasopharyngeal Cancer) | Cytotoxicity | 0.0096 µM | [6] |
Note: The study on the copper complex of 7-Bromo-8-hydroxyquinoline suggests its activity is similar to the ligand itself.[1] Further studies are needed to determine the precise IC50 of the free ligand.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a controlled incubator environment (37°C, 5% CO2).
-
Compound Treatment: The test compounds (e.g., 7-Bromo-8-hydroxyquinoline) are dissolved in a suitable solvent (like DMSO) and serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various concentrations of the test compound. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition and Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the activity of Topoisomerase I, an enzyme that relaxes supercoiled DNA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human Topoisomerase I enzyme, and a reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A known inhibitor (e.g., Camptothecin) is used as a positive control, and a reaction without any inhibitor serves as a negative control.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution, which typically contains a protein denaturant (like SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A compound that inhibits Topoisomerase I will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a stronger supercoiled DNA band compared to the negative control. The intensity of the bands can be quantified to determine the IC50 value of the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of Topoisomerase I Inhibition by Quinoline Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, drug discovery, and materials science. Its synthesis has been a subject of intense research for over a century, leading to a diverse arsenal of synthetic methodologies. This guide provides a head-to-head comparison of the most prominent classical and modern synthesis routes for substituted quinolines, offering a comprehensive overview for researchers, scientists, and drug development professionals. Quantitative data are summarized for easy comparison, detailed experimental protocols for key reactions are provided, and logical relationships between these methods are visualized.
Classical Synthesis Routes: The Bedrock of Quinoline Chemistry
The traditional methods for quinoline synthesis, though often requiring harsh conditions, remain valuable for their simplicity and access to a wide range of derivatives.
Skraup Synthesis: This is one of the oldest and most direct methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2]
-
Reactants: Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][3]
-
Conditions: Strongly acidic and high temperatures, often leading to a vigorous and sometimes violent reaction.[1][2]
-
Products: Primarily quinolines that are unsubstituted in the newly formed pyridine ring.[2]
-
Limitations: The harsh reaction conditions limit the functional group tolerance on the starting aniline.[2][4]
Doebner-von Miller Reaction: A versatile modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds.[5][6]
-
Reactants: Aniline and α,β-unsaturated aldehydes or ketones.[5][7]
-
Conditions: Typically catalyzed by Lewis acids or Brønsted acids.[5][8]
-
Products: Yields substituted quinolines.[9]
-
Mechanism: The reaction mechanism is still a subject of debate, with a proposed fragmentation-recombination pathway.[5][8]
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[10][11]
-
Reactants: Anilines and β-diketones.[11]
-
Conditions: Acid-catalyzed, often using sulfuric acid, with the ring closure being the rate-determining step.[11]
-
Products: Typically yields 2,4-disubstituted quinolines.[9][11]
Conrad-Limpach-Knorr Synthesis: This synthesis route involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines.[3][12][13]
-
Reactants: Anilines and β-ketoesters.[13]
-
Conditions: The reaction temperature determines the product: lower temperatures favor the formation of 4-quinolones (Conrad-Limpach), while higher temperatures yield 2-quinolones (Knorr).[3][14]
-
Products: 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones).[13]
Friedländer Synthesis: A widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16]
-
Reactants: 2-aminoaryl aldehydes or ketones and a carbonyl compound with an α-methylene group.[15]
-
Conditions: Can be catalyzed by acids or bases, with modern variations using milder conditions, including catalyst-free reactions in water.[15][17][18]
-
Products: A broad range of substituted quinolines.[19]
Modern Synthetic Routes: Efficiency and Sustainability
Contemporary approaches to quinoline synthesis focus on milder reaction conditions, greater functional group tolerance, and improved efficiency, often employing transition metal catalysts or microwave assistance.
Transition Metal-Catalyzed Syntheses: These methods have revolutionized quinoline synthesis by enabling a wider range of transformations under milder conditions.[4][20] Palladium, copper, rhodium, ruthenium, and cobalt are commonly used metals.[21][22][23] These reactions often proceed through C-H activation pathways.[23][24]
-
Palladium-Catalyzed: Palladium catalysts are effective for the synthesis of quinolines through various mechanisms, including oxidative cyclization and annulation reactions.[21][25][26][27]
-
Copper-Catalyzed: Copper catalysts offer a cost-effective and environmentally friendly alternative for synthesizing quinolines through domino reactions and tandem syntheses.[22][28][29]
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods.[30][31][32]
-
Advantages: Significantly shorter reaction times (minutes vs. hours), often higher yields, and improved product purity.[33][34]
-
Applicability: Many classical reactions, such as the Friedländer synthesis, can be adapted for microwave-assisted conditions with significant improvements.[30][31]
Quantitative Comparison of Synthesis Routes
| Synthesis Route | Typical Yields | Reaction Time | Temperature | Key Strengths | Key Limitations |
| Skraup | Moderate to Good | Hours | High (exothermic) | Simple, readily available starting materials.[2] | Harsh conditions, low functional group tolerance, potentially violent.[1][2] |
| Doebner-von Miller | Good | Hours | Moderate to High | Versatile for substituted quinolines.[5] | Mechanism can be complex, potential for side products.[5] |
| Combes | Good | Hours | High | Good for 2,4-disubstituted quinolines.[11] | Requires β-diketones, which may not be readily available.[11] |
| Conrad-Limpach-Knorr | Good to Excellent | Hours | Temperature dependent | Access to hydroxyquinolines.[13] | Regioselectivity is temperature-dependent.[3] |
| Friedländer | Good to Excellent | Minutes to Hours | Varies (mild to high) | High convergence, wide substrate scope.[15] | Requires ortho-aminoaryl carbonyl compounds.[15] |
| Transition Metal-Catalyzed | Good to Excellent | Minutes to Hours | Mild to Moderate | High efficiency, broad functional group tolerance, diverse substitution patterns.[4][20] | Catalyst cost and removal can be a concern.[35] |
| Microwave-Assisted | Excellent | Minutes | Moderate to High | Rapid synthesis, often higher yields.[30][32] | Requires specialized equipment.[33] |
Experimental Protocols
Representative Protocol for Friedländer Synthesis (Microwave-Assisted)
This protocol is adapted from a microwave-assisted Friedländer synthesis.[31]
-
Reactant Mixture: In a microwave-safe vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to act as both the solvent and the acid catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 160 °C for 5 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Representative Protocol for a Palladium-Catalyzed Quinoline Synthesis
This protocol is a general representation of a palladium-catalyzed oxidative cyclization.[21]
-
Reaction Setup: To a reaction tube, add the o-vinylaniline (0.5 mmol), the alkyne (1.0 mmol), PdCl₂ (5 mol%), PPh₃ (10 mol%), and Cu(TFA)₂·xH₂O (20 mol%).
-
Solvent and Additive: Add a mixture of MeCN/DMSO as the solvent and PivOH as an additive.
-
Reaction Conditions: Place the sealed tube under an O₂ atmosphere and heat the reaction mixture at 80 °C for the specified time (e.g., 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Visualizing the Landscape of Quinoline Synthesis
The following diagrams illustrate the relationships and workflows of the discussed synthetic methodologies.
Caption: Overview of major quinoline synthesis categories.
Caption: General experimental workflow for quinoline synthesis.
Caption: Logical relationships between quinoline synthesis routes.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. jptcp.com [jptcp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iipseries.org [iipseries.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 21. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 22. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 24. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 31. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. benchchem.com [benchchem.com]
- 34. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Comparative Guide to Purity Validation of 7-Bromo-2-(trifluoromethyl)quinoline by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in the field of drug development, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific research and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 7-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in analytical method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the purity assessment of pharmaceutical compounds, prized for its high resolution, sensitivity, and reproducibility.[1] For quinoline derivatives, reversed-phase HPLC is a frequently utilized and effective method.[2]
A robust reversed-phase HPLC (RP-HPLC) method using a C18 column is proposed for the purity analysis of this compound. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. Quinolines typically exhibit strong UV absorbance around 254 nm, making this a suitable detection wavelength.[3]
Experimental Protocol: RP-HPLC Method
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm.[2]
-
Mobile Phase:
-
Sample Preparation: 1 mg/mL in Methanol.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL[3] |
| Gradient Program | 0-5 min: 30% B5-20 min: 30-85% B20-25 min: 85% B25-26 min: 85-30% B26-30 min: 30% B |
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min to achieve a stable baseline.[2]
-
Set the column oven to 30 °C and the UV detector to 254 nm.[2][3]
-
Inject 10 µL of the prepared sample solution and run the gradient program.[3]
-
Data Presentation: Hypothetical Purity Analysis
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential impurities. Potential impurities in quinoline synthesis can include starting materials or by-products from side reactions.[3]
| Peak | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 15000 | 0.5 | Impurity A (Starting Material) |
| 2 | 8.2 | 2910000 | 97.0 | This compound |
| 3 | 9.5 | 45000 | 1.5 | Impurity B (Isomer) |
| 4 | 11.1 | 30000 | 1.0 | Impurity C (By-product) |
| Total | 3000000 | 100.0 |
Purity Calculation:
The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this hypothetical analysis, the purity of this compound is calculated to be 97.0%.
Diagram of the HPLC Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information depending on the specific analytical need.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between stationary and mobile phases. | High resolution for isomers and related impurities; robust and reproducible quantification.[1] | May not detect impurities without a UV chromophore. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for analyzing volatile impurities like residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides structural confirmation and can determine purity without a specific reference standard; non-destructive.[4] | Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight information for impurity identification.[1] | More complex and expensive instrumentation. |
The choice of analytical method should be based on the specific requirements of the analysis. For routine quality control and quantification of non-volatile impurities, the proposed HPLC method is robust and reliable. If volatile impurities are a concern, GC analysis is recommended. For definitive structural confirmation and purity assessment without a reference standard, qNMR is the most comprehensive technique. Often, a combination of these orthogonal techniques provides the most complete picture of a compound's purity profile.
Diagram of the Purity Validation Logic:
Caption: Logical Flow for Purity Validation.
References
A Comparative Spectroscopic Analysis of 7-Bromo- and 6-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the spectroscopic comparison of two key quinoline isomers: 7-Bromo-2-(trifluoromethyl)quinoline and 6-Bromo-2-(trifluoromethyl)quinoline. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, quality control, and application in medicinal chemistry and materials science. The trifluoromethyl group and the bromo-substituent significantly influence the electronic environment of the quinoline core, leading to unique spectral characteristics.
While specific experimental data for these exact compounds is not widely available in consolidated public databases, this guide presents the expected spectroscopic characteristics based on the analysis of related quinoline derivatives.[1][2] It further provides detailed, generalized experimental protocols for acquiring the necessary data to perform a direct comparison.
Data Presentation: A Template for Comparison
The following tables are structured to enable a direct and clear comparison of the quantitative spectroscopic data once obtained.
Table 1: ¹H NMR Spectroscopic Data (Expected) (Solvent: CDCl₃, Frequency: 400 MHz)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) |
| 7-Bromo-2-(CF₃)quinoline | d | d | d | dd | s | d |
| 6-Bromo-2-(CF₃)quinoline | d | d | s | dd | d | d |
| Expected multiplicities: s (singlet), d (doublet), dd (doublet of doublets). The precise chemical shifts (δ) and coupling constants (J) will be dependent on the electronic effects of the substituents. |
Table 2: ¹³C NMR Spectroscopic Data (Expected) (Solvent: CDCl₃, Frequency: 100 MHz)
| Compound | C-2 (q) | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CF₃ (q) |
| 7-Bromo-2-(CF₃)quinoline | ~145-150 | ~120-125 | ~135-140 | ~147-152 | ~128-132 | ~129-133 | C-Br | ~127-130 | ~125-130 | ~120-124 |
| 6-Bromo-2-(CF₃)quinoline | ~145-150 | ~120-125 | ~135-140 | ~147-152 | ~128-132 | C-Br | ~129-133 | ~127-130 | ~125-130 | ~120-124 |
| The carbon attached to the bromine atom (C-Br) is expected to have a chemical shift in the range of 115-125 ppm. The CF₃ group will appear as a quartet with a large coupling constant (¹Jcf ≈ 275 Hz).[3] |
Table 3: Mass Spectrometry and UV-Vis Data (Expected)
| Spectroscopic Technique | This compound | 6-Bromo-2-(trifluoromethyl)quinoline |
| Molecular Formula | C₁₀H₅BrF₃N | C₁₀H₅BrF₃N |
| Molecular Weight | 276.05 g/mol | 276.05 g/mol |
| MS (EI) m/z | [M]⁺ and [M+2]⁺ isotopic pattern (~1:1 ratio) | [M]⁺ and [M+2]⁺ isotopic pattern (~1:1 ratio) |
| UV-Vis λmax (nm) | Multiple bands expected in the 250-400 nm range | Multiple bands expected in the 250-400 nm range |
| The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[4] The UV-Vis absorption maxima (λmax) are sensitive to solvent polarity and substitution pattern.[5][6] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for the quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer. Set the spectral width to approximately 16 ppm.[4] A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, using a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should be set to approximately 220 ppm.[4] A significantly larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The trifluoromethyl group is expected to appear as a singlet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]
-
Ionization: Use Electron Ionization (EI) for GC-MS, as it is a common and effective method for volatile compounds like quinoline derivatives.[4] Electrospray Ionization (ESI) can be used for LC-MS.
-
Mass Analysis: Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).[4][7]
-
Detection: The detector will record the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and characteristic fragmentation patterns.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the quinoline derivative in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. Dilute this stock solution to the micromolar range to ensure the maximum absorbance value is between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline. Replace the blank with the sample solution and scan a wavelength range of 200-800 nm to obtain the absorption spectrum. The wavelength of maximum absorbance is recorded as λmax.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to C-H (aromatic), C=C, C=N, C-Br, and C-F stretching and bending vibrations.
Mandatory Visualization
The logical workflow for the comparative analysis is outlined below.
Caption: Workflow for the spectroscopic comparison of quinoline isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel Quinoline Derivatives Against Cancer
For Immediate Release
In the ongoing pursuit of more effective cancer therapeutics, researchers have increasingly turned their attention to the versatile quinoline scaffold. This bicyclic heterocyclic aromatic compound and its derivatives have demonstrated significant potential in inhibiting cancer cell proliferation and inducing programmed cell death. This guide provides a comparative analysis of the anticancer activity of recently developed, novel quinoline derivatives, benchmarking their performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Overview of Quinoline Derivatives in Oncology
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms. These include the induction of apoptosis (programmed cell death), arresting the cell cycle to prevent tumor cell proliferation, and the inhibition of critical signaling pathways that are often dysregulated in cancer.[1][2] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, survival, and metabolism.[3][4] The aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]
Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of several novel quinoline derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For comparative purposes, the activity of standard chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil (5-FU), are also included where available.
Table 1: Anticancer Activity of Novel Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | [5] |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | [5] | |
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | [5] | |
| Compound 9i | A549 (Lung) | 1.91 | Doxorubicin | Not Reported | [4] |
| K-562 (Leukemia) | 2.13 | Doxorubicin | Not Reported | [4] | |
| Compound 9j | A549 (Lung) | 2.06 | Doxorubicin | Not Reported | [4] |
| K-562 (Leukemia) | 1.98 | Doxorubicin | Not Reported | [4] | |
| Compound 24d | A549 (Lung) | 0.011 | Not Reported | [6] | |
| K562 (Leukemia) | 0.009 | Not Reported | [6] | ||
| HCT116 (Colon) | 0.016 | Not Reported | [6] |
Table 2: Anticancer Activity of a Novel Quinoline-Indole Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 9b | MGC-803 (Gastric) | 0.58 | Adriamycin | Not Reported | [7] |
| HCT-116 (Colon) | 0.68 | Adriamycin | Not Reported | [7] | |
| Kyse450 (Esophageal) | 0.59 | Adriamycin | Not Reported | [7] |
Key Signaling Pathway: PI3K/Akt/mTOR
Many potent quinoline derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell survival and proliferation. The diagram below illustrates a simplified overview of this cascade and indicates the points of inhibition by certain quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of the novel quinoline derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the novel quinoline derivatives or a standard drug (e.g., Doxorubicin) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Conclusion
The data presented in this guide highlights the significant potential of novel quinoline derivatives as potent anticancer agents. Several of the featured compounds exhibit superior or comparable activity to established chemotherapeutic drugs in vitro. The ability of these compounds to target key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their potential for targeted cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Trifluoromethylation: A Key to Unlocking Metabolic Stability in Drug Discovery
A comparative analysis of trifluoromethylated compounds reveals a significant enhancement in metabolic stability, a critical factor for the clinical success of drug candidates. The strategic introduction of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to improve the pharmacokinetic profiles of molecules.
The enhanced metabolic stability of trifluoromethylated compounds stems primarily from the strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond (around 414 kJ/mol)[1]. This inherent strength makes the trifluoromethyl group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are major players in drug metabolism[2].
By replacing a metabolically labile methyl (CH3) group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism. This concept, often referred to as "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile[2]. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the entire molecule, which can further impact its interaction with metabolic enzymes[3].
Comparative Metabolic Stability Data
The practical impact of trifluoromethylation on metabolic stability is evident in in vitro studies. The following tables summarize the comparative metabolic stability of several compound pairs, with and without the trifluoromethyl group, in human liver microsomes (HLM).
| Compound Pair | Structure (R-Group) | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pair 1 | |||
| N-CH3 Analog | N-CH3 | 15 | 92.4 |
| N-CF3 Analog | N-CF3 | > 120 | < 5.8 |
| Pair 2 | |||
| CH3 Analog | CH3 | 28 | 49.5 |
| CF3 Analog | CF3 | 95 | 14.6 |
| Pair 3 | |||
| H Analog | H | 8 | 173.3 |
| CF3 Analog | CF3 | 55 | 25.2 |
Data presented in the table is a representative summary compiled from various sources in the literature and is intended for comparative purposes.
As the data illustrates, the introduction of a trifluoromethyl group consistently leads to a longer half-life and lower intrinsic clearance, indicating a significant reduction in the rate of metabolism.
Experimental Protocols
The assessment of metabolic stability is a routine procedure in drug discovery. A standard in vitro method is the liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
2. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO)
- Liver microsomes (human, rat, mouse, etc.)
- NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
- 96-well plates
- Incubator (37°C)
- Centrifuge
- LC-MS/MS system for analysis
3. Procedure:
- Prepare a working solution of the test compound by diluting the stock solution in buffer.
- In a 96-well plate, add the liver microsomes and the test compound working solution. Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution.
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression of this plot provides the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing the Impact and Process
The following diagrams illustrate the metabolic blocking effect of the trifluoromethyl group and the general workflow of a microsomal stability assay.
References
Safety Operating Guide
Proper Disposal of 7-Bromo-2-(trifluoromethyl)quinoline: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a detailed operational plan for the disposal of 7-Bromo-2-(trifluoromethyl)quinoline, a halogenated aromatic compound. Adherence to these procedures is vital to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. Based on data for closely related compounds, this chemical is expected to be hazardous.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Quantitative Data
While specific experimental data for this compound is limited, the following table summarizes key information based on available data for the compound and its close analogs.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₀H₅BrF₃N | - |
| Molecular Weight | 276.05 g/mol | - |
| CAS Number | 176722-72-8 | - |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) | Based on data for 4-Bromo-7-(trifluoromethyl)quinoline[2] |
| Hazard Statements | H302, H315, H319, H335 | Based on data for 4-Bromo-7-(trifluoromethyl)quinoline[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste due to its halogenated nature. Do not dispose of this chemical down the drain or in regular solid waste.[4]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams.[4]
-
Solid Waste: Collect pure this compound and any contaminated disposable lab supplies (e.g., weigh boats, pipette tips, gloves) in a designated, compatible, and sealable container clearly labeled for "Halogenated Organic Solid Waste."
-
Liquid Waste: If this compound is in a solvent, it must be collected in a designated, compatible container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication that it is a "Halogenated Organic Compound"
-
The approximate concentration and volume/mass of the contents.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and cool, dry area, away from incompatible materials.
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the EHS or contractor with a detailed inventory of the waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure Adequate Ventilation: If not already working in a fume hood, ensure the area is well-ventilated.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid using combustible materials like paper towels.
-
Collect Absorbed Material: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[4]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be placed in the designated halogenated hazardous waste container.[4]
Disposal Workflow Diagram
References
Personal protective equipment for handling 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 7-Bromo-2-(trifluoromethyl)quinoline. Adherence to these procedures is critical for ensuring laboratory safety and minimizing operational risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2] The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent eye contact which can lead to serious eye damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, see table below for details), a lab coat, and closed-toe shoes. | To prevent skin contact and absorption.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter may be required for operations with the potential for dust or aerosol generation.[5][6] | To prevent inhalation of the substance.[4] |
Glove Selection and Specifications
While specific breakthrough time data for this compound is not available, general guidance for halogenated aromatic compounds suggests the use of nitrile gloves. However, resistance can vary, and it is crucial to inspect gloves before use and change them immediately if contamination is suspected.
| Glove Material | Minimum Thickness | Breakthrough Time | Recommendations |
| Nitrile Rubber | 0.11 mm (4.3 mil) | Not specifically tested. General guidance for similar compounds suggests fair to good resistance for splash protection. | Double gloving is recommended for extended handling. Change gloves frequently and immediately after direct contact. |
| Neoprene | 0.18 mm (7.1 mil) | Not specifically tested. Often provides good resistance to a broader range of chemicals. | Consider for operations with a higher risk of splash or immersion. |
Step-by-Step Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure risk when working with this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the PPE detailed in the tables above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible.[4]
Handling
-
Chemical Handling: Conduct all manipulations of this compound within a certified chemical fume hood to control airborne dust and vapors.[4]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[3]
-
Container Management: Keep the container tightly closed when not in use.[3]
Cleanup and Disposal
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, must be segregated as halogenated organic waste.
-
Disposal Procedures: Dispose of all waste in clearly labeled, sealed containers in accordance with local, regional, and national regulations. This may involve incineration at a permitted hazardous waste facility.[3][4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[3][4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4] |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing.[3][4] |
| If Inhaled | Move the person to fresh air and keep comfortable for breathing.[3][4] |
Spill Response
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. Avoid using combustible materials like paper towels for large spills.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste.
Experimental Workflow and Emergency Response Diagrams
Caption: Safe handling workflow for this compound.
Caption: Emergency response plan for spills or personal exposure.
References
- 1. queensu.ca [queensu.ca]
- 2. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
